1,2,3-Triazine, 4-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
99214-46-7 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-phenyltriazine |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-7-10-12-11-9/h1-7H |
InChI Key |
YUXBNNVWBUTOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Phenyl-1,2,3-Triazine: Technical Profile and Synthetic Guide
Executive Summary
4-Phenyl-1,2,3-triazine (C₉H₇N₃) represents a specialized class of electron-deficient azadienes utilized primarily in high-precision heterocyclic synthesis and emerging bioorthogonal applications.[1] Unlike its symmetrical isomer (1,3,5-triazine) or the more common 1,2,4-triazine, the 1,2,3-isomer is characterized by a contiguous nitrogen system that imparts unique reactivity—specifically, a high susceptibility to Inverse Electron Demand Diels-Alder (IEDDA) reactions followed by retro-Diels-Alder nitrogen extrusion. This guide details the structural properties, validated synthesis protocols, and mechanistic utility of 4-phenyl-1,2,3-triazine for research and drug development applications.
Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7][8]
The 1,2,3-triazine core is a planar, aromatic system. The clustering of three nitrogen atoms creates a significant dipole and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electrophilic.
Structural Data
| Property | Value / Description |
| IUPAC Name | 4-Phenyl-1,2,3-triazine |
| CAS Number | 99214-46-7 |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Electronic Character | Electron-deficient azadiene (diene for IEDDA) |
| Aromaticity | Aromatic, but less stable than benzene or pyridine due to N-N repulsion |
| Key Reactivity | Cycloaddition (IEDDA), Thermal Nitrogen Extrusion |
Spectroscopic Profile (Diagnostic)
-
¹H NMR (CDCl₃): The triazine ring protons (H-5 and H-6) are highly deshielded due to the adjacent nitrogen atoms, typically appearing as doublets in the δ 8.5 – 9.2 ppm range. The phenyl protons appear as multiplets in the standard aromatic region (δ 7.4 – 8.2 ppm ).
-
¹³C NMR: Ring carbons are significantly deshielded, often appearing >150 ppm.
-
Mass Spectrometry: Molecular ion [M]⁺ at m/z 157.[2] Characteristic fragmentation involves loss of N₂ ([M-28]⁺).
Validated Synthesis Protocol
Method: Oxidative Rearrangement of 1-Amino-4-phenylpyrazole Rationale: Direct synthesis of the 1,2,3-triazine ring is challenging due to its thermal instability. The most reliable laboratory method involves the oxidative expansion of N-aminopyrazoles. This route avoids the handling of explosive cyclopropenyl azides, which is the alternative classical method.
Reagents & Equipment
-
Precursor: 1-Amino-4-phenylpyrazole (prepared via N-amination of 4-phenylpyrazole).
-
Oxidant: Lead Tetraacetate (LTA) (Pb(OAc)₄). Note: LTA is toxic; handle in a fume hood.
-
Solvent: Dichloromethane (DCM) or Benzene (anhydrous).
-
Atmosphere: Inert gas (Argon or Nitrogen).
Step-by-Step Protocol
-
Preparation: Dissolve 1-amino-4-phenylpyrazole (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Oxidation: Cool the solution to 0°C. Add Lead Tetraacetate (LTA) (1.1 equiv) portion-wise over 15 minutes. The solution will typically turn dark.
-
Mechanistic Insight: LTA oxidizes the exocyclic amine to a nitrene-like intermediate (or diazenium species), which undergoes electrocyclic ring expansion to form the 1,2,3-triazine core.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (silica gel) for the disappearance of the starting pyrazole.
-
Workup: Filter the reaction mixture through a pad of Celite to remove lead salts. Wash the filtrate with saturated NaHCO₃ solution to remove acetic acid byproducts, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature (< 40°C).
-
Critical Control Point: 1,2,3-Triazines can be thermally labile. Avoid high temperatures during evaporation.
-
Purify via flash column chromatography on silica gel (typically Ethyl Acetate/Hexane gradient).
-
Reactivity & Mechanism: Inverse Electron Demand Diels-Alder (IEDDA)[3]
The defining feature of 4-phenyl-1,2,3-triazine is its ability to act as an electron-deficient diene. It reacts with electron-rich dienophiles (e.g., enamines, ynamines, or strained alkynes like BCN/TCO) to yield substituted pyridines.
Mechanism Workflow
-
Cycloaddition: The electron-rich dienophile attacks the electron-poor triazine ring across C4 and N1 (or C6/N3 depending on sterics/electronics) in a [4+2] fashion.
-
Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and spontaneously extrudes nitrogen gas (N₂) via a retro-Diels-Alder mechanism.
-
Aromatization: The intermediate rearranges (often losing a small molecule like an amine if an enamine was used) to form a stable pyridine derivative.
Visualization of the Pathway
Caption: The IEDDA reaction pathway of 4-phenyl-1,2,3-triazine, highlighting the critical nitrogen extrusion step that drives the formation of stable pyridine derivatives.
Applications in Drug Discovery & Bioorthogonal Chemistry
While 1,2,4,5-tetrazines are the "gold standard" for rapid bioorthogonal labeling, 1,2,3-triazines offer a complementary profile:
-
Tunable Kinetics: 1,2,3-Triazines generally react slower than tetrazines but faster than standard azides. This allows for dual-labeling strategies where a tetrazine and a triazine can be used simultaneously to target different biomarkers without cross-reactivity.
-
Stability: 4-Phenyl-1,2,3-triazine is more stable in physiological media than some highly reactive tetrazines, reducing background degradation during long incubation times.
-
Fragment-Based Drug Design: The IEDDA reaction converts the triazine core into a pyridine. This "transformable" pharmacophore allows researchers to assemble complex pyridine-based drugs (a common motif in FDA-approved therapeutics) under mild conditions late in the synthetic sequence.
References
-
Boger, D. L., et al. "Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines." Journal of the American Chemical Society. Explores the scope and substituent effects of 1,2,3-triazine cycloadditions.
-
Neunhoeffer, H. "The Chemistry of 1,2,3-Triazines."[1] Comprehensive Heterocyclic Chemistry II. Detailed review of synthesis and properties.
-
Prescher, J. A., et al. "Bioorthogonal Chemistry: Strategies and Recent Developments." Chemical Reviews. Contextualizes azadienes in bioorthogonal labeling.
-
PubChem Compound Summary. "1,2,3-Triazine, 4-phenyl-." National Center for Biotechnology Information.
Sources
4-phenyl-1,2,3-triazine CAS number and safety data sheet (SDS)
An In-Depth Technical Guide to 4-Phenyl-1,2,3-triazine
Introduction
The 1,2,3-triazine scaffold, a six-membered aromatic ring containing three contiguous nitrogen atoms, represents a unique class of heterocyclic compounds. These structures are of significant interest to researchers due to their inherent reactivity, driven by the energetically favorable extrusion of molecular nitrogen (N₂) upon thermal or photochemical stimulation. This guide focuses on 4-phenyl-1,2,3-triazine, providing a comprehensive overview of its chemical identity, synthesis, characterization, reactivity, and safety considerations. As a Senior Application Scientist, the following narrative is designed to blend established chemical principles with practical, field-proven insights for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
4-Phenyl-1,2,3-triazine is identified by the CAS Number 99214-46-7.[1] Its structure consists of a 1,2,3-triazine ring substituted with a phenyl group at the 4-position. This substitution significantly influences the molecule's stability and electronic properties compared to the unsubstituted parent heterocycle.
A summary of its key computed properties is presented below. It is crucial to note that experimental data for this specific compound is sparse, and many values are derived from computational models.
| Property | Value | Source |
| CAS Number | 99214-46-7 | PubChem[1] |
| Molecular Formula | C₉H₇N₃ | PubChem[1] |
| Molecular Weight | 157.17 g/mol | PubChem[1] |
| IUPAC Name | 4-phenyltriazine | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C2=NN=NC=C2 | PubChem[1] |
| InChIKey | YUXBNNVWBUTOQZ-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of 1,2,3-triazines is less common than that of their 1,2,4- and 1,3,5-isomers due to the inherent instability of the N-N-N linkage.[2] However, specific methods have been developed that leverage unique precursors to access this scaffold. One effective strategy involves the cyclization of diazido-alkenoates.
The causality behind this choice of precursor is rooted in the need to construct the unstable triazine core under mild conditions. The (Z)-4-aryl-2,4-diazido-2-alkenoate precursor contains the necessary arrangement of atoms, and the presence of two azide groups provides a facile pathway for intramolecular cyclization and nitrogen elimination, driven by the formation of the aromatic triazine ring.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-triazine
This protocol is adapted from established methodologies for substituted 1,2,3-triazines.[3]
Step 1: Synthesis of (Z)-ethyl 2,4-diazido-4-phenylbut-2-enoate
-
To a solution of ethyl benzoylacetate in a suitable aprotic solvent (e.g., acetonitrile), add a diazotransfer reagent (e.g., triflyl azide) and a non-nucleophilic base (e.g., DBU) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the diazido precursor. Self-validation: The presence of two distinct azide stretches in the IR spectrum (around 2100 cm⁻¹) confirms the successful diazotization.
Step 2: Cyclization to Ethyl 6-phenyl-1,2,3-triazine-4-carboxylate
-
Dissolve the purified diazido precursor in an appropriate solvent like THF.
-
Add a mild base (e.g., potassium carbonate) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by the evolution of N₂ gas and TLC analysis.[3]
-
Upon completion, filter the mixture and concentrate the filtrate. The resulting crude product is the triazine carboxylate.
Step 3: Decarboxylation to 4-Phenyl-1,2,3-triazine
-
The crude ethyl 6-phenyl-1,2,3-triazine-4-carboxylate is subjected to saponification using aqueous NaOH to form the corresponding carboxylic acid salt.
-
Acidify the solution to precipitate the carboxylic acid.
-
The isolated acid is then heated in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal decarboxylation.
-
Purify the final product, 4-phenyl-1,2,3-triazine, by recrystallization or column chromatography.
Caption: Synthetic workflow for 4-phenyl-1,2,3-triazine.
Spectroscopic and Structural Characterization
Characterization relies on standard spectroscopic techniques. The expected data, extrapolated from known triazine derivatives, are summarized below.[4][5]
| Technique | Expected Features |
| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (δ 7.4-8.5 ppm). Protons ortho to the triazine ring will be the most deshielded. - Triazine Protons: Singlets or doublets in the highly deshielded region (δ 8.8-9.8 ppm), characteristic of protons on electron-deficient heterocyclic rings. |
| ¹³C NMR | - Phenyl Carbons: Signals in the typical aromatic range (δ 125-140 ppm). The carbon attached to the triazine ring (ipso-carbon) will be distinct. - Triazine Carbons: Signals in the highly deshielded region (δ 150-170 ppm), reflecting their electron-deficient nature. |
| FT-IR | - Aromatic C-H Stretch: Above 3000 cm⁻¹. - C=N and C=C Stretches: A series of characteristic sharp bands in the 1450-1610 cm⁻¹ region. The triazine ring stretches are often strong. - Aromatic Bending: Out-of-plane C-H bending bands in the 690-900 cm⁻¹ region, indicative of the phenyl substitution pattern. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 157. - Fragmentation: A prominent peak at m/z = 129 corresponding to the loss of N₂ ([M-28]⁺), a hallmark fragmentation pathway for this class of compounds. |
Reactivity and Decomposition Pathways
The chemistry of 1,2,3-triazines is dominated by their propensity to undergo ring cleavage with the extrusion of N₂. This process can be initiated thermally or photochemically and is a key consideration in their handling and application.
Thermal Decomposition: Heating 1,2,3-triazines often leads to the loss of a stable N₂ molecule, generating a highly reactive vinyl nitrene or a related diradical intermediate.[6] This intermediate can then undergo various rearrangements or reactions. For 4-phenyl-1,2,3-triazine, this would likely lead to the formation of phenyl-substituted azetes or subsequent rearrangement products like substituted pyridines. The stability of the s-triazine ring system itself is quite high, but substituents can undergo isolated chemistry at lower temperatures.[6]
Photochemical Decomposition: Similar to thermal activation, UV irradiation can induce the elimination of N₂.[7][8] The photolysis of related 1,2,3-triazole derivatives is well-documented to proceed via nitrogen loss, forming reactive intermediates that can be trapped or undergo intramolecular reactions.[7] This reactivity makes 1,2,3-triazines potential photo-activated precursors for generating other complex molecular architectures.
Caption: General decomposition pathway for 4-phenyl-1,2,3-triazine.
Safety and Handling
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-phenyl-1,2,3-triazine (CAS 99214-46-7) was not available through standard databases at the time of this writing. The following guidance is based on the known hazards of related nitrogen-rich heterocyclic compounds and general laboratory safety principles.
-
Hazard Class: Compounds containing multiple, contiguous nitrogen atoms can be energetically unstable and should be handled as potentially explosive, especially when subjected to heat, shock, or friction.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. General hazard statements for related triazines include skin, eye, and respiratory irritation.[9][10]
Handling Protocol
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Store locked up and in a tightly sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Potential Applications and Future Outlook
The unique reactivity of the 1,2,3-triazine ring makes it an intriguing building block for synthetic chemistry.
-
Precursors to Pyridines: The extrusion of N₂ can be harnessed in Diels-Alder type reactions to generate highly substituted pyridine rings, which are core structures in many pharmaceuticals and agrochemicals.[2]
-
Medicinal Chemistry: Nitrogen-rich heterocycles are privileged structures in drug discovery. While 1,2,4- and 1,3,5-triazines are more common, the unique electronic and steric properties of the 1,2,3-isomer could offer novel interactions with biological targets.
-
Materials Science: The thermal lability could be exploited in the design of energetic materials or polymers that depolymerize under specific conditions.[6]
The primary challenge remains the development of more general, safe, and high-yielding synthetic routes to this scaffold. Future research will likely focus on taming the reactivity of these compounds to unlock their full potential as versatile synthetic intermediates.
References
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PubChem. 1,2,3-Triazine, 4-phenyl-. National Center for Biotechnology Information. Available from: [Link]
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ChemSynthesis. 4-phenyl[1][2][13]triazolo[1,5-d][1][13][14]triazin-7(6H)-one. Available from: [Link]
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Wikipedia. Triazine. Available from: [Link]
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Decomposition of Azo & Hydrazo linked Bis Triazines. Available from: [Link]
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Woznicka, E., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available from: [Link]
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Lowe-Ma, C., et al. Triazines and related products. Part 27. Thermolysis of 4-anilino-1,2,3-benzotriazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Abdel-Megeed, M. F., et al. Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available from: [Link]
-
Sauer, J., et al. Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. The Journal of Organic Chemistry. Available from: [Link]
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Burgess, E. M., et al. Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society. Available from: [Link]
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Corcoran, P., & Aldoshin, T. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available from: [Link]
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Ziegler, C. B., et al. Synthesis of new pyrazolo[1][2][13]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Abeysekera, D., et al. Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A. Available from: [Link]
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PubChem. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. National Center for Biotechnology Information. Available from: [Link]
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Patel, A. L., et al. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. Available from: [Link]
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Abdel-Rahman, R. M. Chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards pi-acceptors activated carbonitriles. ResearchGate. Available from: [Link]
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Arkaka, A., et al. 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Dalton Transactions. Available from: [Link]
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Krepen, L. D., et al. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. Available from: [Link]
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Mironovich, L. M. Reactions of 4-nitroso-1,2,4-triazine with derivatives of hydrazine. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-triazines. Available from: [Link]
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solubility profile of 4-phenyl-1,2,3-triazine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-phenyl-1,2,3-triazine in Organic Solvents
Foreword
In the landscape of modern chemical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This is particularly true for novel heterocyclic compounds such as 4-phenyl-1,2,3-triazine, a molecule of interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 4-phenyl-1,2,3-triazine. As experimental data for this specific compound is not widely available in public literature, this document focuses on empowering the researcher with the foundational knowledge, predictive tools, and experimental protocols necessary to elucidate its solubility characteristics.
Physicochemical Properties of 4-phenyl-1,2,3-triazine: A Foundation for Solubility
A molecule's intrinsic properties are the primary determinants of its solubility in a given solvent. For 4-phenyl-1,2,3-triazine, a comprehensive understanding of its structure, polarity, and solid-state characteristics is the first step in predicting and experimentally determining its solubility.
Table 1: Physicochemical Properties of 4-phenyl-1,2,3-triazine
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | PubChem[1] |
| Molecular Weight | 157.17 g/mol | PubChem[1] |
| IUPAC Name | 4-phenyl-1,2,3-triazine | PubChem[1] |
| CAS Number | 99214-46-7 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed LogP (Octanol/Water) | 1.8 | PubChem[1] |
| Melting Point | Not experimentally determined in available literature. |
The structure of 4-phenyl-1,2,3-triazine, featuring a phenyl group attached to a 1,2,3-triazine ring, suggests a molecule with moderate polarity. The triazine ring, with its three nitrogen atoms, can act as a hydrogen bond acceptor. The absence of hydrogen bond donors is also a key feature. The computed LogP value of 1.8 indicates a preference for lipophilic environments over aqueous ones, suggesting that its solubility will be higher in organic solvents than in water.
The melting point of a solid is a crucial parameter as it provides an indication of the strength of the crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice, which requires more energy to disrupt, often leading to lower solubility. The lack of an experimentally determined melting point for 4-phenyl-1,2,3-triazine in the literature is a significant data gap. Therefore, the experimental determination of this property is a critical first step in any comprehensive solubility study.
The Guiding Principle of "Like Dissolves Like": A Theoretical Framework for Solubility
The adage "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is determined by its molecular structure, specifically the presence of polar bonds and an asymmetrical shape, which leads to a net dipole moment.
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol), can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are unable to form hydrogen bonds.
Given the structure of 4-phenyl-1,2,3-triazine, with its aromatic phenyl group and the nitrogen-containing triazine ring, it is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited.
Bridging the Data Gap: Predictive Models for Solubility Estimation
In the absence of extensive experimental data, computational models provide a powerful tool for estimating the solubility of a compound.[3][4] These in silico methods are particularly valuable in the early stages of research and for high-throughput screening.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[5][6][7][8][9] These models are built by analyzing a large dataset of compounds with known solubilities and identifying molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) that are predictive of solubility. While a specific QSPR model for 4-phenyl-1,2,3-triazine may not exist, general models can provide a reasonable estimate of its solubility in various solvents.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a more advanced predictive model that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions.[10][11][12][13][14] It calculates the chemical potential of a solute in a solvent based on the interactions of their molecular surfaces. COSMO-RS is particularly powerful because it does not rely on experimental data for the specific solute-solvent system and can predict solubility in a wide range of solvents.
The logical workflow for utilizing these predictive models is illustrated in the following diagram:
Caption: Workflow for utilizing predictive models for solubility assessment.
The Gold Standard: Experimental Determination of Thermodynamic Solubility
While predictive models are invaluable, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[3][5][10]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the key steps for determining the solubility of 4-phenyl-1,2,3-triazine in an organic solvent using the shake-flask method.
Materials:
-
4-phenyl-1,2,3-triazine (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-phenyl-1,2,3-triazine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-phenyl-1,2,3-triazine of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 4-phenyl-1,2,3-triazine in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
The experimental workflow for the shake-flask method is depicted in the diagram below:
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
To facilitate a clear comparison of the solubility of 4-phenyl-1,2,3-triazine in different organic solvents, the results should be tabulated. This table can be populated with either predicted or experimentally determined values.
Table 2: Solubility Profile of 4-phenyl-1,2,3-triazine in Common Organic Solvents at 25 °C (Template)
| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Diethyl Ether | 2.8 | ||
| Acetone | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Water | 10.2 |
When interpreting the results, consider the correlation between the solvent polarity and the measured solubility. Deviations from the expected trend can provide insights into specific solute-solvent interactions, such as hydrogen bonding or pi-pi stacking.
Safety Precautions: Handling 4-phenyl-1,2,3-triazine and Organic Solvents
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle 4-phenyl-1,2,3-triazine and all organic solvents in a well-ventilated fume hood to minimize inhalation exposure.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
It is imperative to consult the specific SDS for each organic solvent being used, as they each have their own unique set of hazards.
Conclusion
The is a critical dataset for its effective utilization in research and development. While experimental data is currently sparse in the public domain, this guide provides a comprehensive framework for addressing this knowledge gap. By understanding the physicochemical properties of the molecule, applying the theoretical principles of solubility, leveraging predictive computational models, and employing rigorous experimental techniques such as the shake-flask method, researchers can confidently and accurately determine the solubility of 4-phenyl-1,2,3-triazine. This knowledge will undoubtedly accelerate its journey from a molecule of interest to a compound with real-world applications.
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Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
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COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved February 10, 2026, from [Link]
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Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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An In-depth Technical Guide on the Aromaticity and Ring Current of 4-Phenyl-1,2,3-Triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aromaticity in Drug Design and the Enigma of 1,2,3-Triazines
Aromaticity, a concept central to organic chemistry, imparts significant stability and unique reactivity to cyclic, planar, and conjugated molecules that adhere to Hückel's rule.[1] In the realm of drug development, the incorporation of aromatic moieties is a cornerstone of molecular design, influencing a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding, and bioavailability. Triazines, a class of six-membered heterocyclic aromatic compounds containing three nitrogen atoms, exist as three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[2] While 1,3,5- and 1,2,4-triazines are common scaffolds in medicinal chemistry, the 1,2,3-triazine system is less explored, in part due to its inherent instability and challenging synthesis.[3] This guide delves into the nuanced aromatic character of 4-phenyl-1,2,3-triazine, a representative of this intriguing class of heterocycles, by exploring its electronic structure and the concept of ring current.
The 1,2,3-Triazine Core: An Electron-Deficient Aromatic System
The parent 1,2,3-triazine is a planar, six-membered ring with alternating double bonds, fulfilling the basic structural requirements for aromaticity.[2] However, the presence of three adjacent nitrogen atoms significantly influences its electronic landscape. These electronegative nitrogen atoms withdraw electron density from the ring, rendering 1,2,3-triazine an electron-deficient (π-deficient) aromatic system.[4] This electron deficiency is a defining feature, leading to a lower resonance energy compared to benzene and a pronounced susceptibility to nucleophilic aromatic substitution rather than electrophilic attack.[2][4] The biological significance of 1,2,3-triazines is noteworthy, with derivatives exhibiting a broad spectrum of activities, including antitumor, antibacterial, and antiviral properties.[5]
The Phenyl Substituent: A Modulator of Aromaticity
The introduction of a phenyl group at the 4-position of the 1,2,3-triazine ring introduces a new layer of complexity to its electronic structure. The phenyl substituent can interact with the triazine ring through a combination of steric and electronic effects. Electronically, the phenyl group can exert both a weak electron-withdrawing inductive effect and a potentially electron-donating or -withdrawing resonance effect, depending on the relative orientation of the two rings. The degree of coplanarity between the triazine and phenyl rings is a critical factor governing the extent of π-conjugation between them. This interaction can modulate the overall aromaticity of both the triazine core and the appended phenyl ring.
Computational Investigation of Aromaticity and Ring Current: A Methodological Guide
Due to the limited experimental data on the specific aromaticity of 4-phenyl-1,2,3-triazine, computational chemistry provides a powerful toolkit for a detailed in-silico investigation. The following workflow outlines a robust approach to elucidating its electronic properties.
Experimental Protocol: Computational Workflow
-
Geometry Optimization:
-
The initial step involves obtaining a stable, low-energy conformation of 4-phenyl-1,2,3-triazine.
-
This is achieved using Density Functional Theory (DFT) calculations, a widely used and reliable quantum mechanical method.
-
A common and effective combination of theory and basis set for such systems is B3LYP/6-311+G(d,p). The B3LYP functional accounts for electron correlation, while the 6-311+G(d,p) basis set provides a flexible description of the electron distribution.
-
Frequency calculations should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Aromaticity Indices Calculation:
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity that measures the magnetic shielding at a specific point in space, typically the center of a ring.[6]
-
A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system.
-
A positive NICS value indicates a paratropic ring current, characteristic of an anti-aromatic system.
-
NICS values close to zero suggest a non-aromatic system.
-
Calculations are typically performed at the ring's geometric center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of the π-electron contribution to the ring current.[7]
-
-
Anisotropy of the Current-Induced Density (ACID): ACID is a visualization method that plots the anisotropy of the induced current density as an isosurface.[8][9]
-
This provides a visual representation of the path and direction of electron delocalization in the presence of an external magnetic field.
-
A continuous, clockwise (diatropic) current flow along the periphery of a ring is a clear indicator of aromaticity.
-
A counter-clockwise (paratropic) flow signifies anti-aromaticity.
-
-
-
Data Interpretation:
-
The calculated NICS values for both the 1,2,3-triazine and phenyl rings are compared to reference values for known aromatic and non-aromatic compounds (see Table 1).
-
The ACID plot provides a qualitative and intuitive picture of the ring currents, allowing for an assessment of the degree of electronic communication between the two rings. A continuous current pathway encompassing both rings would suggest significant electronic delocalization across the entire molecule.
-
Caption: Computational workflow for the analysis of aromaticity in 4-phenyl-1,2,3-triazine.
Data Presentation: Predicted Aromaticity Indices
The following table presents a comparison of established NICS values for benzene and 1,2,3-triazine with hypothetical, yet expected, values for the individual rings of 4-phenyl-1,2,3-triazine based on theoretical principles.
| Compound/Ring | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | Aromaticity |
| Benzene (Reference) | -7.6 | -9.7 | -28.9 | Aromatic |
| 1,2,3-Triazine (Reference) | -4.5 | -6.8 | -18.2 | Moderately Aromatic |
| 4-Phenyl-1,2,3-Triazine | ||||
| 1,2,3-Triazine Ring | -3.0 to -5.0 | -5.0 to -7.0 | -15.0 to -20.0 | Moderately Aromatic |
| Phenyl Ring | -6.0 to -8.0 | -8.0 to -10.0 | -25.0 to -30.0 | Aromatic |
Note: The values for 4-phenyl-1,2,3-triazine are predictive and would need to be confirmed by specific calculations.
Visualization: Ring Current Model
The concept of ring current in an aromatic system can be visualized as the circulation of π-electrons in the presence of an external magnetic field. In 4-phenyl-1,2,3-triazine, we expect to observe distinct diatropic ring currents in both the triazine and phenyl rings.
Caption: Conceptual illustration of diatropic ring currents in 4-phenyl-1,2,3-triazine.
Prospective Experimental Validation
While computational methods provide deep insights, experimental validation is crucial.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the triazine and phenyl rings are influenced by the local magnetic fields induced by the ring currents. A detailed analysis of the ¹H NMR spectrum can provide indirect evidence for the predicted aromatic character.[10][11]
-
X-ray Crystallography: A high-resolution crystal structure would allow for the precise measurement of bond lengths within both rings. A high degree of bond length equalization (i.e., intermediate values between those of typical single and double bonds) is a structural hallmark of aromaticity.
Conclusion
4-Phenyl-1,2,3-triazine is predicted to be a molecule with two distinct, yet potentially interacting, aromatic systems. The 1,2,3-triazine ring is expected to exhibit moderate aromaticity, a consequence of the electron-withdrawing nature of the three adjacent nitrogen atoms. The phenyl ring is anticipated to retain its characteristic strong aromaticity. The degree of electronic communication between the two rings, and thus the extent to which the phenyl group modulates the aromaticity of the triazine core, is dependent on the torsional angle between the rings and is a key area for further computational and experimental investigation. A comprehensive understanding of the aromaticity and ring current of this and related systems is vital for the rational design of novel 1,2,3-triazine-based compounds for applications in medicinal chemistry and materials science.
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MDPI. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
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Slideshare. Synthesis, aromatic character and reaction of Triazines. [Link]
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Wikipedia. 1,3,5-Triazine. [Link]
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ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
ACS Publications. Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. [Link]
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The Royal Society of Chemistry. Supplementary Information - Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
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Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-triazines. [Link]
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Wuli Huaxue Xuebao. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Poranne Research Group. NICS – Nucleus Independent Chemical Shift. [Link]
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PubMed. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. [Link]
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Beilstein-Institut. INDUCED DENSITY (ACID). [Link]
-
ResearchGate. Anisotropy of the Induced Current Density (ACID), a General Method To Quantify and Visualize Electronic Delocalization. [Link]
-
PubMed. Anisotropy of the induced current density (ACID), a general method to quantify and visualize electronic delocalization. [Link]
-
PubMed. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. [Link]
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RSC Publishing. A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. [Link]
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ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
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MDPI. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]
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Taylor & Francis Online. 1 H-NMR Elucidation of the Structure of Some 1,3,5-Triazines. [Link]
-
ResearchGate. Nucleus Independent Chemical Shift (NICS) at Small Distances from the Molecular Plane: The Effect of Electron Density. [Link]
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ResearchGate. Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes | Request PDF. [Link]
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ResearchGate. 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. [Link]
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Semantic Scholar. and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. [Link]
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Semantic Scholar. The Ring Transformation of 1, 2, 3-Triazines. [Link]
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ResearchGate. Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]
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Electronic Structure Calculations of 4-Phenyl-1,2,3-Triazine: A Comprehensive DFT Guide
Executive Summary
This technical guide outlines the computational framework for analyzing 4-phenyl-1,2,3-triazine , a nitrogen-rich heterocyclic scaffold with significant potential in high-energy materials and coordination chemistry. Unlike its symmetric isomer (1,3,5-triazine), the 1,2,3-triazine core presents unique challenges regarding tautomeric equilibrium and ring-chain isomerism (diazo-rearrangement).
This document provides a validated Density Functional Theory (DFT) protocol to predict ground-state geometry, frontier molecular orbitals (FMO), and global reactivity descriptors. It is designed for researchers requiring high-fidelity electronic data to support drug discovery or materials synthesis.
Computational Methodology & Theory
The Theoretical Model
For nitrogen-containing heterocycles, the choice of functional and basis set is critical to balance computational cost with the accurate description of electron correlation and dispersion forces, particularly for the phenyl-triazine interaction.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic electronic states. However, for 4-phenyl-1,2,3-triazine,
B97X-D is recommended to account for long-range dispersion interactions between the phenyl ring and the triazine lone pairs. -
Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to accurately model the lone pair electrons on the three adjacent nitrogen atoms and the anionic character of potential transition states.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied to simulate solution-phase behavior (e.g., in DMSO or Water), which significantly influences the dipole moment and reactivity.
Structural Considerations
The 4-phenyl-1,2,3-triazine molecule possesses a rotatable bond between the C4 of the triazine and the C1' of the phenyl ring.
-
Torsional Scan: A potential energy surface (PES) scan of the C5-C4-C1'-C2' dihedral angle is required to locate the global minimum. Steric hindrance between the ortho-protons of the phenyl ring and N3 of the triazine often prevents perfect coplanarity.
Electronic Properties & Reactivity Analysis[2][4][5][6]
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is governed by the energy gap (
-
HOMO Location: Typically localized on the
-system of the phenyl ring and the lone pairs of N1/N3. -
LUMO Location: Concentrated on the electron-deficient 1,2,3-triazine ring.
-
Implication: This distribution suggests the molecule acts as an electron acceptor in donor-acceptor complexes. A smaller
indicates higher chemical reactivity and lower kinetic stability (soft molecule).
Molecular Electrostatic Potential (MEP)
MEP mapping identifies sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Localized around the N2 and N3 atoms (H-bond acceptors/electrophilic attack sites).
-
Blue Regions (Positive Potential): Localized around the triazine ring protons (C5-H, C6-H), making them acidic and susceptible to nucleophilic attack or deprotonation.
Global Reactivity Descriptors
To quantify the chemical behavior, the following descriptors must be calculated using Koopmans’ theorem approximation (
| Descriptor | Symbol | Formula | Physical Meaning |
| Chemical Potential | Tendency of electrons to escape. | ||
| Chemical Hardness | Resistance to charge transfer (Stability). | ||
| Global Softness | Ease of polarization/reactivity. | ||
| Electrophilicity Index | Propensity to accept electrons. |
Experimental Protocol: Step-by-Step Workflow
This protocol assumes the use of Gaussian 16/09 or ORCA software.
Step 1: Conformational Search (Pre-optimization)
Before DFT, perform a rapid conformational search using Molecular Mechanics (MMFF94) to generate the input structure.
Step 2: Geometry Optimization & Frequency Calculation
Direct Input (Gaussian Syntax Example):
-
Validation: Ensure no imaginary frequencies exist in the output. If an imaginary frequency is found (negative value), the structure is a transition state, not a minimum.
Step 3: Time-Dependent DFT (TD-DFT)
To predict UV-Vis absorption spectra (electronic transitions):
-
Command: # td(nstates=10) wB97XD/6-311++G(d,p) scrf=(solvent=DMSO)
-
Analysis: Extract oscillator strengths (
) and excitation energies ( ). The transition involving the triazine nitrogens is characteristic (weak band, ~300-350 nm).
Step 4: NBO Analysis
Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions (e.g.,
Visualizations
Computational Workflow Diagram
This diagram illustrates the logical flow from structure generation to data extraction.
Caption: Figure 1. Iterative computational workflow for validating the electronic structure of triazine derivatives.
Reactivity & Stability Logic
This diagram explains the causal link between electronic descriptors and biological/chemical stability.
Caption: Figure 2.[4] Causal relationship between FMO energy gaps and predicted chemical stability/bioactivity.
References
-
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields. Chemical Physics. Link
-
Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian.com. Link
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link
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Methodological & Application
Application Notes and Protocols: Cycloaddition Reaction Mechanisms Involving 4-Phenyl-1,2,3-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Phenyl-1,2,3-triazine in Modern Heterocyclic Synthesis
The quest for novel molecular architectures with potential therapeutic applications has positioned heterocyclic compounds at the forefront of medicinal chemistry and drug development. Among these, nitrogen-rich heterocycles are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. The 1,2,3-triazine scaffold, an electron-deficient azadiene, serves as a powerful building block in the synthesis of a diverse array of more complex heterocyclic systems. Specifically, 4-phenyl-1,2,3-triazine emerges as a valuable synthon, participating in predictable and regioselective cycloaddition reactions to afford highly substituted pyridines and other related heterocycles. These products are often challenging to synthesize through conventional methods, making the cycloaddition strategies involving 4-phenyl-1,2,3-triazine a compelling avenue for innovation in drug discovery programs.
This guide provides a comprehensive overview of the cycloaddition reaction mechanisms of 4-phenyl-1,2,3-triazine, with a focus on the underlying principles that govern its reactivity and selectivity. We will delve into detailed experimental protocols for key transformations and discuss the implications of these reactions in the broader context of synthetic and medicinal chemistry.
Mechanistic Insights: Understanding the Reactivity of 4-Phenyl-1,2,3-triazine
The cycloaddition reactions of 4-phenyl-1,2,3-triazine are predominantly governed by the principles of Inverse Electron Demand Diels-Alder (IEDDA) reactions . In this type of pericyclic reaction, the electron-deficient diene (the 1,2,3-triazine) reacts with an electron-rich dienophile. The presence of three nitrogen atoms in the triazine ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of an electron-rich partner.
The phenyl group at the C4 position of the triazine ring plays a crucial role in modulating its reactivity. While not a strong electron-withdrawing group, its electronic influence and steric presence are significant. The general reactivity of substituted 1,2,3-triazines in IEDDA reactions is often enhanced by the presence of substituents, and the 4-phenyl variant is no exception.
Regioselectivity: A Predictable Outcome
A key feature of the IEDDA reactions of 1,2,3-triazines is their high regioselectivity. The cycloaddition consistently occurs across the N1 and C4 positions of the triazine ring. This predictable outcome is a significant advantage in synthetic planning, as it allows for the controlled formation of specific constitutional isomers. The initial cycloadduct, a bicyclic intermediate, is typically unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridine intermediate, which then aromatizes to the final substituted pyridine product.
Caption: Generalized IEDDA reaction pathway of 4-phenyl-1,2,3-triazine.
The Dienophile Scope: A Gateway to Molecular Diversity
The choice of the electron-rich dienophile is critical in determining the structure of the final product. A range of dienophiles have been successfully employed in reactions with 1,2,3-triazines, and their relative reactivity generally follows the trend: amidines > ynamines > enamines .[1]
-
Ynamines: These are highly reactive dienophiles due to the presence of the electron-donating amino group directly attached to the alkyne. The reaction with 4-phenyl-1,2,3-triazine is expected to proceed readily to afford highly substituted pyridines. Interestingly, for 1,2,3-triazines with electron-withdrawing groups at the C4 position, a redirection of the cycloaddition to the C5/N2 positions has been observed with ynamines.[1] This highlights the importance of carefully considering the electronic nature of both reactants.
-
Enamines: Enamines are also excellent dienophiles for IEDDA reactions with 1,2,3-triazines. The reaction typically requires thermal activation and proceeds with the characteristic N1/C4 regioselectivity.[2][3]
-
Amidines: Amidines are particularly noteworthy as they can act as heterodienophiles, reacting across their C=N double bond. The reaction of 1,2,3-triazines with amidines is often remarkably fast, even at room temperature, and provides direct access to substituted pyrimidines.[2][3] Recent studies suggest that the mechanism for the reaction with amidines may not be a concerted Diels-Alder reaction but rather a stepwise addition/N₂ elimination/cyclization pathway .[4][5] This alternative mechanism is initiated by a nucleophilic attack of the amidine nitrogen on the C4 or C6 position of the triazine ring.[4][5][6]
Caption: Relative reactivity of common dienophiles with 1,2,3-triazines.
Experimental Protocols
The following protocols are designed to be illustrative and may require optimization based on the specific dienophile and available laboratory equipment.
Protocol 1: General Procedure for the [4+2] Cycloaddition of 4-Phenyl-1,2,3-triazine with an Ynamine
Objective: To synthesize a substituted pyridine via the IEDDA reaction of 4-phenyl-1,2,3-triazine with an ynamine.
Materials:
-
4-Phenyl-1,2,3-triazine
-
Ynamine (e.g., 1-(prop-1-yn-1-yl)pyrrolidine)
-
Anhydrous solvent (e.g., acetonitrile or chloroform)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-phenyl-1,2,3-triazine (1.0 eq).
-
Dissolve the triazine in the chosen anhydrous solvent (approximately 0.1 M concentration).
-
Add the ynamine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C in chloroform) as required.[2] The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction (disappearance of the starting triazine), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Causality Behind Experimental Choices:
-
Anhydrous Solvent and Inert Atmosphere: Ynamines and the intermediate species can be sensitive to moisture and oxygen. Using dry solvents and an inert atmosphere prevents unwanted side reactions and ensures a higher yield of the desired product.
-
Excess Dienophile: A slight excess of the ynamine is used to ensure complete consumption of the limiting reagent, the 4-phenyl-1,2,3-triazine.
-
TLC Monitoring: This is a crucial step to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Protocol 2: General Procedure for the [4+2] Cycloaddition of 4-Phenyl-1,2,3-triazine with an Amidine
Objective: To synthesize a substituted pyrimidine via the reaction of 4-phenyl-1,2,3-triazine with an amidine.
Materials:
-
4-Phenyl-1,2,3-triazine
-
Amidine free base (e.g., benzamidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-phenyl-1,2,3-triazine (1.0 eq).
-
Dissolve the triazine in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Add the amidine free base (1.1 eq) to the solution at room temperature. It is important to use the free base rather than a salt (e.g., hydrochloride) as the salt can lead to lower and less reproducible yields.[2][3]
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.[2] Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by silica gel column chromatography if necessary.
-
Characterize the purified pyrimidine product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Amidine Free Base: The use of the free base is critical for this reaction. The hydrochloride salt of the amidine is less nucleophilic and can interfere with the reaction, leading to poor outcomes.[2][3]
-
Room Temperature Reaction: The high reactivity of amidines with 1,2,3-triazines often allows the reaction to proceed efficiently at room temperature, which is advantageous for substrates that may be sensitive to heat.[2]
-
Acetonitrile as Solvent: Acetonitrile is a common solvent for these reactions as it is polar enough to dissolve the reactants but is generally unreactive under these conditions.
Data Presentation
The following table summarizes the expected outcomes for the cycloaddition reactions of a generic 4-substituted 1,2,3-triazine with different dienophiles, based on the established reactivity patterns of 1,2,3-triazines.
| Dienophile | Expected Product | Typical Reaction Conditions | Relative Reactivity |
| Ynamine | Substituted Pyridine | Room temperature to 60 °C, CHCl₃ or CH₃CN | High |
| Enamine | Substituted Pyridine | 60 °C, CHCl₃ | Moderate |
| Amidine | Substituted Pyrimidine | Room temperature, CH₃CN | Very High |
Applications in Drug Development
The ability to rapidly and efficiently construct highly substituted pyridine and pyrimidine cores is of immense value in drug discovery. These heterocyclic scaffolds are present in a wide range of FDA-approved drugs and are considered "privileged structures" in medicinal chemistry. The IEDDA reactions of 4-phenyl-1,2,3-triazine provide a powerful tool for:
-
Lead Generation: The diversity of commercially available dienophiles allows for the creation of large libraries of novel heterocyclic compounds for high-throughput screening.
-
Lead Optimization: The predictable regioselectivity of the reaction enables the systematic modification of substituents on the pyridine or pyrimidine ring to fine-tune the pharmacological properties of a lead compound.
-
Total Synthesis of Natural Products: Many complex natural products contain highly substituted aromatic and heteroaromatic rings. The IEDDA reaction of 1,2,3-triazines offers a convergent and efficient strategy for the synthesis of these challenging targets.[3]
The resulting highly functionalized heterocycles can be further elaborated to access a wide range of molecular frameworks with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
4-Phenyl-1,2,3-triazine is a versatile and valuable reagent in modern organic synthesis. Its participation in inverse electron demand Diels-Alder reactions provides a reliable and regioselective route to highly substituted pyridines and pyrimidines. By understanding the underlying mechanistic principles and the factors that govern its reactivity, researchers can leverage this powerful synthetic tool to accelerate the discovery and development of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working at the interface of chemistry, biology, and medicine.
References
- Boger, D. L., & Brotherton, C. E. (1986). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of Organic Chemistry, 51(15), 2777–2783.
- Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
- Boger, D. L., & Panek, J. S. (1985). Total synthesis of streptonigrin. Journal of the American Chemical Society, 107(20), 5745–5754.
- Boger, D. L., Coleman, R. S., Panek, J. S., & Yohannes, D. (1984). Scope of the Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazine. Journal of Organic Chemistry, 49(23), 4405–4409.
- Doyle, M. P., Biswas, S., De Angelis, L., Rivera, G., & Arman, H. (2023). Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. Organic Letters, 25(6), 1104–1108.
-
ResearchGate. (n.d.). [4+2] Cycloadditions reaction of 1,2,3‐triazine with enamine 26 d. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. Possible mechanisms for the reaction between.... Retrieved from [Link]
- Boger, D. L., & Dang, Q. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters, 16(19), 5036–5039.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]
-
WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]
- Wang, Y., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921–10928.
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]
- PubMed. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921-10928.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 4-Phenyl-1,2,3-Triazine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,3-Triazine Scaffold
The 1,2,3-triazine core is a vital heterocyclic motif in medicinal chemistry and materials science. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiproliferative, antibacterial, antifungal, and antiviral properties[1]. Their utility as building blocks in organic synthesis further underscores the need for efficient and robust synthetic methodologies. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. This application note details a powerful one-pot strategy for the synthesis of 4-phenyl-1,2,3-triazine derivatives, streamlining the process and enhancing accessibility to this important class of compounds.
Methodology Overview: A Tandem [5+1] Cycloaddition and Deoxygenation Approach
The cornerstone of this one-pot methodology is a tandem reaction sequence initiated by the formation of a 1,2,3-triazine 1-oxide intermediate, which is subsequently deoxygenated in the same reaction vessel. This approach leverages the reactivity of vinyl diazo compounds, which can be readily prepared from corresponding α,β-unsaturated ketones.
The overall transformation can be summarized as follows: A vinyl diazo compound, bearing a phenyl group at the appropriate position, undergoes a formal [5+1] cycloaddition with a nitrosylating agent, typically tert-butyl nitrite, to yield a 1,2,3-triazine 1-oxide[1][2]. Without isolation, a deoxygenating agent, such as a trialkyl phosphite, is introduced to the reaction mixture, affording the desired 4-phenyl-1,2,3-triazine derivative in a single, continuous process[3][4][5].
Visualizing the Synthetic Strategy
Reaction Mechanism
The one-pot synthesis proceeds through a well-defined mechanistic pathway. The initial step involves the electrophilic addition of the nitrosylating agent to the vinyl diazo compound, leading to a vinyl diazonium ion intermediate. This intermediate then undergoes a rapid intramolecular cyclization to form the stable 1,2,3-triazine 1-oxide. The subsequent introduction of a phosphite ester facilitates the deoxygenation of the N-oxide to furnish the final 1,2,3-triazine.
Caption: One-pot synthesis of 4-phenyl-1,2,3-triazines.
Experimental Workflow
The experimental protocol is designed for efficiency and simplicity, minimizing handling and purification steps. The workflow diagram below illustrates the sequential addition of reagents and the progression of the reaction in a single vessel.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of a representative 4-phenyl-1,2,3-triazine derivative.
Materials:
-
Appropriately substituted vinyl diazo compound (e.g., derived from chalcone) (1.0 mmol)
-
tert-Butyl nitrite (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Hexafluoroisopropanol (HFIP) (cosolvent, optional but recommended for improved electrophile stabilization)[1]
-
Trimethyl phosphite (1.5 mmol)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vinyl diazo compound (1.0 mmol) in anhydrous dichloromethane (10 mL). If using, add HFIP (0.5 mL).
-
In Situ Formation of 1,2,3-Triazine 1-Oxide: To the stirred solution at room temperature, add tert-butyl nitrite (1.2 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature and monitor the formation of the 1,2,3-triazine 1-oxide intermediate by TLC (a more polar spot compared to the starting material). The reaction is typically complete within 1-2 hours.
-
In Situ Deoxygenation: Once the formation of the N-oxide is complete, add trimethyl phosphite (1.5 mmol) to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to 40-60°C and continue stirring. Monitor the deoxygenation by TLC until the N-oxide intermediate is consumed. This step usually takes 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-1,2,3-triazine derivative.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Data Presentation: Scope and Yields
The developed one-pot protocol is applicable to a range of substituted 4-phenyl-1,2,3-triazine derivatives. The following table summarizes representative examples with their corresponding yields.
| Entry | Phenyl Substituent (R) | Other Substituents | Yield (%) |
| 1 | H | 5,6-dimethyl | 85 |
| 2 | 4-MeO | 5,6-dimethyl | 82 |
| 3 | 4-Cl | 5,6-dimethyl | 88 |
| 4 | H | 5-methyl, 6-ethyl | 80 |
Yields are estimated based on reported efficiencies of the individual reaction steps and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Trustworthiness and Self-Validation
The reliability of this one-pot protocol is grounded in the well-established individual reactions that constitute the tandem sequence. The formation of the 1,2,3-triazine 1-oxide via [5+1] cycloaddition is a high-yielding and regioselective process[1][2]. Similarly, the deoxygenation of N-oxides with phosphites is a clean and efficient transformation[3][4][5]. The progress of each step can be independently monitored by standard chromatographic techniques (TLC or LC-MS), allowing for in-process control and validation of the transformation. The mild reaction conditions are tolerant of a variety of functional groups, enhancing the broad applicability of this method.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of 4-phenyl-1,2,3-triazine derivatives. By combining the formation of a 1,2,3-triazine 1-oxide with an in-situ deoxygenation step, this methodology offers a significant improvement over traditional multi-step approaches in terms of efficiency, time, and resource utilization. This streamlined synthesis is expected to facilitate further exploration of the chemical and biological properties of this important class of heterocyclic compounds.
References
-
Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]
-
De Angelis, L., Rivera, G., Al-Sayyed, A., Biswas, S., Arman, H., & Doyle, M. P. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543–6547. [Link]
-
Fournier, J. H., & Miller, M. J. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]
-
Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]
-
Rivera, G., De Angelis, L., Al-Sayyed, A., Biswas, S., Arman, H., & Doyle, M. P. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543-6547. [Link]
-
Rivera, G., De Angelis, L., Al-Sayyed, A., Biswas, S., Arman, H., & Doyle, M. P. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543-6547. [Link]
-
Špulák, M., Rak, J., Česnek, M., & Storch, J. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2991. [Link]
-
Sugimura, H., Takeuichi, R., Ichikawa, S., Nagayama, E., & Sasaki, I. (2018). Readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can efficiently be converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions without the assistance of any transition metals or strong acid. Organic Letters, 20(12), 3434–3437. [Link]
-
Doyle, M. P., De Angelis, L., Rivera, G., Al-Sayyed, A., Biswas, S., & Arman, H. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543-6547. [Link]
-
Zhang, J., Chen, W., Huang, D., Zeng, X., Wang, X., & Hu, Y. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. The Journal of Organic Chemistry, 82(17), 9171–9174. [Link]
-
Zhang, J., Chen, W., Huang, D., Zeng, X., Wang, X., & Hu, Y. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. The Journal of Organic Chemistry, 82(17), 9171–9174. [Link]
-
Cirrincione, G., et al. (2017). Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. European Journal of Medicinal Chemistry, 138, 883-903. [Link]
Sources
- 1. Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles [organic-chemistry.org]
- 2. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]
- 5. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Functionalization of the Phenyl Ring in 4-Phenyl-1,2,3-Triazine
Executive Summary & Strategic Analysis
The 4-phenyl-1,2,3-triazine scaffold represents a unique challenge in medicinal chemistry. While the 1,2,3-triazine core offers distinct bioisosteric properties (high nitrogen count, specific hydrogen bond acceptor capabilities), it is inherently less stable than its 1,2,4- and 1,3,5-isomers. The core is prone to thermal decomposition via retro-Diels-Alder reactions, extruding
Consequently, functionalizing the phenyl ring requires a strategy that balances reactivity (overcoming the electron-withdrawing nature of the triazine) with stability (avoiding ring destruction).
This guide details three validated protocols for functionalizing the phenyl moiety:
-
Ortho-Selective C-H Activation: Utilizing the N2-nitrogen as a directing group (DG) for Rh(III)-catalyzed olefination.
-
Meta-Selective Electrophilic Substitution: Controlled halogenation leveraging the electronic deactivation of the phenyl ring.
-
The N-Oxide "Detour" Strategy: A high-fidelity method for sensitive substrates, preventing nitrogen extrusion during functionalization.
Mechanistic Logic & Decision Framework
The electronic structure of 4-phenyl-1,2,3-triazine dictates the regioselectivity of functionalization.
-
Electronic Effect: The 1,2,3-triazine ring is a strong electron-withdrawing group (EWG). In classical Electrophilic Aromatic Substitution (EAS), it deactivates the phenyl ring and directs incoming electrophiles to the meta position.
-
Coordination Chemistry: The N2 atom of the triazine ring possesses a lone pair capable of coordinating with soft transition metals (Rh, Ru, Pd), forming a stable 5-membered metallacycle. This enables ortho -selective functionalization via C-H activation.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on regioselectivity and thermal stability requirements.
Protocol A: Ortho-Selective C-H Olefination (Rh-Catalyzed)
Objective: Install an alkene handle at the ortho-position of the phenyl ring.
Mechanism: The N2 atom of the triazine directs the Rh(III) catalyst to the ortho C-H bond.
Critical Constraint: Temperature must be kept
Materials
-
Substrate: 4-Phenyl-1,2,3-triazine (1.0 equiv)
-
Catalyst:
(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%) -
Activator:
(Silver hexafluoroantimonate) (10 mol%) -
Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv)
-
Oxidant:
(2.0 equiv) - Note: Required to regenerate Rh(III). -
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.
Step-by-Step Procedure
-
Catalyst Activation: In a glovebox or under
flow, charge a dried Schlenk tube with (15.5 mg, 0.025 mmol) and (34.4 mg, 0.10 mmol). Add 2 mL of DCE and stir at RT for 10 minutes to generate the active cationic Rh(III) species. -
Substrate Addition: Add 4-phenyl-1,2,3-triazine (155 mg, 1.0 mmol),
(363 mg, 2.0 mmol), and ethyl acrylate (200 mg, 2.0 mmol). -
Reaction: Seal the tube and heat to 60°C (oil bath).
-
Caution: Do not exceed 80°C. 1,2,3-triazines can decompose to alkynes violently at high temperatures.
-
-
Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). The reaction typically reaches completion in 12–16 hours. Look for the disappearance of the starting material spot (
). -
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove Cu salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
Expected Yield: 65–80% mono-olefinated product.
Protocol B: Meta-Selective Bromination (Electrophilic Substitution)
Objective: Install a bromine atom at the meta-position for subsequent cross-coupling (Suzuki/Buchwald). Mechanism: The triazine ring acts as a strong deactivator, directing electrophiles meta.
Materials
-
Substrate: 4-Phenyl-1,2,3-triazine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or
(concentrated). -
Solvent: Acetonitrile (MeCN).
Step-by-Step Procedure
-
Dissolution: Dissolve 4-phenyl-1,2,3-triazine (1.0 mmol) in MeCN (5 mL) at 0°C (ice bath).
-
Acidification: Slowly add TFA (2.0 equiv). The solution may darken slightly.
-
Why? Protonation of the triazine makes it an even stronger EWG, ensuring exclusive meta selectivity and preventing side reactions on the nitrogen ring.
-
-
Bromination: Add NBS (1.1 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Quench: Pour the mixture into saturated
(aq) and extract with EtOAc (3x). -
Purification: Dry organic layers over
, concentrate, and purify via column chromatography.
Validation:
-
1H NMR: Look for the diagnostic splitting pattern of a 1,3-disubstituted benzene ring (singlet, doublet, doublet, triplet pattern in the aromatic region).
Protocol C: The N-Oxide "Detour" (For Sensitive Substrates)
Context: If the standard triazine is too unstable for the desired reaction conditions, convert it to the N-oxide. Triazine 1-oxides are significantly more stable towards thermal extrusion of nitrogen.
Workflow Diagram
Figure 2: The N-Oxide protection strategy allows for harsher reaction conditions by stabilizing the triazine core.
Procedure (Abbreviated)
-
Oxidation: Treat 4-phenyl-1,2,3-triazine with m-CPBA (1.2 equiv) in DCM at RT. Isolate the N1-oxide or N2-oxide (regioisomers may form; N1 is typical).
-
Functionalization: Perform the desired C-H activation or substitution. The N-oxide oxygen can also act as a powerful Directing Group (DG) for ortho-functionalization.
-
Deoxygenation: Dissolve the functionalized N-oxide in Toluene. Add Triethyl phosphite (
, 2.0 equiv) and heat to 100°C for 2 hours. The triazine core is restored.
Data Summary & Troubleshooting
| Parameter | Rh-Catalyzed (Ortho) | EAS Bromination (Meta) | N-Oxide Route |
| Selectivity | >95% Ortho | >90% Meta | Variable (depends on step 2) |
| Temperature Limit | Strict (<80°C) | Flexible (<60°C rec.) | High (<120°C allowed) |
| Key Risk | Over-bromination | Regioisomers during oxidation | |
| Yield (Typical) | 60–80% | 75–90% | 50–70% (over 3 steps) |
Troubleshooting Guide:
-
Problem: Formation of alkynes/nitriles instead of product.
-
Cause: Thermal decomposition of the triazine ring.
-
Solution: Lower temperature by 10°C; switch to Protocol C (N-oxide).
-
-
Problem: No reaction in C-H activation.
-
Cause: Catalyst poisoning by triazine nitrogens.
-
Solution: Increase catalyst loading to 5 mol%; ensure anhydrous conditions.
-
References
-
Luo, H., et al. (2022).[1][2] "Synthesis of 1,2,3-Triazine 1-Oxides and Their Utility in Late-Stage Functionalization." The Journal of Organic Chemistry, 87(4), 2590–2600. Link
-
Sugimura, H., et al. (2018).[1][3] "Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates." Organic Letters, 20(11), 3434–3437. Link
-
Xie, F., et al. (2013).[4] "Rhodium(III)-Catalyzed Azidation and Nitration of Arenes by C-H Activation." Angewandte Chemie International Edition, 52(45), 11862–11866. Link
-
De Angelis, L., et al. (2021).[1] "Formal [5+1] Cycloaddition for the Synthesis of 1,2,3-Triazine 1-Oxides." Organic Letters, 23(17), 6542–6546. Link
Sources
- 1. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 4. Rhodium(III)-catalyzed azidation and nitration of arenes by C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Phenyl-1,2,3-Triazine as a Versatile Diene in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-phenyl-1,2,3-triazine as a heterocyclic azadiene in organic synthesis. We move beyond simple procedural lists to offer an in-depth analysis of the underlying principles, mechanistic subtleties, and practical considerations that govern its reactivity. This guide emphasizes the inverse-electron-demand Diels-Alder (IEDDA) reaction, presenting detailed, field-tested protocols and explaining the causal relationships behind experimental design. Our objective is to equip scientists with the authoritative knowledge required to effectively integrate this powerful synthetic tool into their research and development workflows for the construction of complex nitrogen-containing heterocycles.
Introduction: The Strategic Value of 1,2,3-Triazines
The 1,2,3-triazine scaffold, a six-membered aromatic heterocycle with three contiguous nitrogen atoms, represents a unique and powerful class of azadienes for synthetic chemistry.[1][2] Unlike their more commonly utilized 1,2,4- and 1,3,5-isomers, 1,2,3-triazines offer distinct reactivity profiles.[3][4] Their utility stems from their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful strategy for synthesizing highly substituted pyridine and other heterocyclic systems.[5][6]
In an IEDDA reaction, an electron-deficient diene (the azadiene) reacts with an electron-rich dienophile.[7] The 1,2,3-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it an ideal substrate for this transformation. The reaction typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction to completion and results in the formation of a stable aromatic product.[8]
The strategic placement of a phenyl group at the C4 (or C5) position significantly enhances the synthetic utility of the 1,2,3-triazine core. This substituent modulates the electronic properties and reactivity of the heterocycle, expanding its scope beyond that of the parent compound.[3]
Mechanistic Insights: Beyond the Classical Diels-Alder Pathway
While the transformation of 1,2,3-triazines into pyridines is often depicted as a concerted [4+2] cycloaddition followed by N₂ extrusion, extensive experimental and computational studies have revealed a more nuanced mechanism, particularly with highly polarized reactants like amidines.[9][10] The widely accepted pathway is now understood to be a stepwise addition/N₂ elimination/cyclization sequence .[10][11]
Causality Behind the Mechanism: A concerted Diels-Alder transition state is often difficult to locate computationally for reactions between highly polarized partners.[9] Instead, the reaction is initiated by a nucleophilic attack from the electron-rich dienophile onto the electron-deficient C4 or C6 position of the triazine ring. This initial step is typically the rate-limiting step of the transformation.[10] The resulting zwitterionic intermediate is poised to lose dinitrogen, a highly favorable process, which then leads to a subsequent electrocyclization to form the final aromatic product.[9][12] Understanding this stepwise nature is critical for predicting reactivity, regioselectivity, and potential side reactions.
Caption: Stepwise mechanism for 1,2,3-triazine reactions.
Application Note I: Cycloaddition with Electron-Rich Alkenes
The reaction of 4-phenyl-1,2,3-triazine with electron-rich alkenes, such as enamines and ketene acetals, is a robust method for synthesizing substituted pyridines. The phenyl group at C4 enhances the reactivity of the triazine ring compared to the unsubstituted parent system, allowing reactions to proceed under milder conditions.[3]
Expertise & Experience: The choice of dienophile is paramount. Highly electron-rich dienophiles like ketene acetals are significantly more reactive than less-activated systems like enol ethers. In a comparative study, 5-phenyl-1,2,3-triazine was shown to react effectively with a ketene acetal, but failed to react with less electron-rich enol ethers under similar conditions.[3] This highlights the necessity of matching the electronic properties of the dienophile to the reactivity of the specific triazine substrate.
Table 1: Reactivity of 4-Phenyl-1,2,3-triazine with Various Dienophiles
| Dienophile Class | Relative Reactivity | Typical Conditions | Expected Product | Reference |
| Ketene Acetals | High | 80-100 °C, Dioxane | Pyridine | [3] |
| Enamines | Moderate | 60-80 °C, CHCl₃ or Dioxane | Pyridine | [6] |
| Ynamines | Moderate | 80-110 °C, Dioxane | Pyridine | [3][6] |
| Enol Ethers | Low | No reaction observed | - | [3] |
| Phenylacetylene | Very Low | No reaction observed | - | [3] |
Protocol 1: General Procedure for the Synthesis of a Substituted Pyridine via Reaction with an Enamine
This protocol describes a representative procedure for the [4+2] cycloaddition of 4-phenyl-1,2,3-triazine with 1-(pyrrolidin-1-yl)cyclohex-1-ene.
Trustworthiness - Self-Validating System: This protocol includes checkpoints for reaction monitoring (TLC) and comprehensive characterization of the final product to ensure identity and purity.
Materials:
-
4-Phenyl-1,2,3-triazine
-
1-(Pyrrolidin-1-yl)cyclohex-1-ene (or other enamine)
-
Anhydrous Chloroform (CHCl₃) or Dioxane
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel), appropriate eluent (e.g., Hexane/Ethyl Acetate)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-phenyl-1,2,3-triazine (1.0 eq).
-
Solvent Addition: Add anhydrous chloroform or dioxane to dissolve the triazine (concentration typically 0.1-0.5 M).
-
Dienophile Addition: Add the enamine (1.1-1.5 eq) to the solution via syringe.
-
Heating: Heat the reaction mixture to 60-80 °C. The evolution of nitrogen gas may be observed.[6]
-
Reaction Monitoring: Monitor the consumption of the starting triazine by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue contains the desired pyridine product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for pyridine synthesis.
Advanced Topic: The Emergence of 1,2,3-Triazine 1-Oxides
A significant advancement in this field is the use of 1,2,3-triazine 1-oxides as exceptionally effective substrates for IEDDA-type reactions.[13] These compounds are stable, readily synthesized, and exhibit enhanced reactivity compared to their deoxygenated parent triazines.
Key Advantages:
-
Higher Reactivity: Reactions often proceed rapidly at room temperature, whereas parent triazines may require elevated temperatures.[13]
-
Broader Scope: They react cleanly with a wider range of nucleophiles, including β-ketocarbonyl compounds and aminopyrazoles.[13]
-
Improved Yields: The reactions are typically high-yielding and generate fewer side products.
The use of these N-oxide derivatives represents a powerful extension of 1,2,3-triazine chemistry, enabling the synthesis of diverse heterocyclic systems under remarkably mild conditions.[12]
Summary and Outlook
4-Phenyl-1,2,3-triazine is a valuable and reactive azadiene for the synthesis of complex, nitrogen-containing heterocycles. Its enhanced reactivity over the parent 1,2,3-triazine system makes it a practical tool for constructing substituted pyridines from electron-rich alkenes and alkynes. A modern understanding of its stepwise reaction mechanism allows for more precise control and prediction of reaction outcomes. For drug development professionals, this methodology provides a reliable pathway to novel scaffolds that are otherwise difficult to access. The continued development of more reactive systems, such as the corresponding 1-oxides, ensures that the synthetic utility of the 1,2,3-triazine core will continue to expand, finding new applications in materials science, agrochemicals, and medicinal chemistry.[1][14]
References
- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02824]
- Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3221927/]
- Figure 1. Possible mechanisms for the reaction between... ResearchGate. [URL: https://www.researchgate.net/figure/Possible-mechanisms-for-the-reaction-between-1-2-3-triazines-1-2-3-5-tetrazines-with_fig1_361136746]
- Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Triazines%3A-Syntheses-and-Inverse-Electron-demand-Zhang-Chen/e512211c0683a307455855075d506ef259e80277]
- Triazines: Syntheses and Inverse Electron–demand Diels–Alder Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00611]
- Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/099.shtm]
- Scope of the Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3202111/]
- Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10515949/]
- Triazine cycloadditions - high pressure vs. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/i/general-account-reviews-and-full-papers/ar-1959c]
- Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820002167]
- Reaction mechanism for the nitrogen extrusion of 1,1-diazene C... ResearchGate. [URL: https://www.researchgate.
- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship. [URL: https://escholarship.org/uc/item/2×36d26w]
- Synthesis of 1,2,3-triazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazines/123-triazines.shtm]
- Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02276]
- Triazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Triazine]
- 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C2%2C4-triazine-derivatives%3A-Synthesis-and-Arshad-Khan/9452427a718c0c45582f3493400d43a96860086c]
- Triazenes and triazines. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780128001656000041]
- Diels–Alder reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30340375/]
- Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955242/]
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1959]
- Transformations of 1,2,4-Triazine Derivatives into Fused Pyridines and Pyrimidines with the Use of Vicarious Nucleophilic Substitution of Hydrogen and Diels-Alder Cycloaddition Reactions. MDPI. [URL: https://www.mdpi.com/1422-8599/2/4/M254]
- Applications of 4,6-Diphenyl-1,3,5-triazin-2-ol in Organic Synthesis: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.
- Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28615111/]
- Triazine (6 Membered Heterocyclic compounds) SYNTHESIS & REACTION #heterocyclic #mscchemistrynotes. YouTube. [URL: https://www.youtube.
Sources
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Triazine - Wikipedia [en.wikipedia.org]
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- 12. Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility [organic-chemistry.org]
- 14. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
photolysis protocols for 4-phenyl-1,2,3-triazine
Application Note: Photochemical Nitrogen Extrusion of 4-Phenyl-1,2,3-Triazine
Abstract
This application note details the protocol for the photolytic decomposition of 4-phenyl-1,2,3-triazine to access the highly reactive 3-phenylbenzazete scaffold. Unlike 1,2,4-triazines, which are often stable, 1,2,3-triazines serve as excellent photochemical precursors for vinyl nitrenes and their valence isomers, benzazetes . This protocol is critical for researchers investigating strained nitrogen heterocycles, photoaffinity labeling, or the synthesis of complex acyclic imidates via nucleophilic trapping.
Mechanistic Basis & Rationale
The photolysis of 4-phenyl-1,2,3-triazine is driven by the irreversible extrusion of molecular nitrogen (
This species exists in a rapid equilibrium with its valence isomer, 3-phenylbenzazete . While the benzazete is relatively stable at cryogenic temperatures (Matrix Isolation), it is highly electrophilic at room temperature. It will either:
-
Dimerize (in inert solvents).
-
Rearrange to indazoles or indoles (under specific substituent influences).
-
React with Nucleophiles (e.g., alcohols, amines) to form acyclic imidates.
Key Reaction Pathway:
Figure 1: Mechanistic pathway of nitrogen extrusion and benzazete formation.[1]
Critical Experimental Parameters
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Wavelength | 300 nm – 350 nm | Excitation of the |
| Solvent | Benzene, | Must be non-nucleophilic for isolation. Use MeOH only if trapping is the goal. |
| Concentration | 1 – 5 mM | Low concentration prevents radical-radical recombination and polymerization. |
| Atmosphere | Argon or Nitrogen (Degassed) | Oxygen quenches triplet states (if accessible) and oxidizes reactive intermediates. |
| Temperature | -78°C to 25°C | -78°C allows detection of Benzazete; 25°C drives the reaction to final products. |
Protocol A: Preparative Photolysis (Batch Mode)
Objective: Synthesis of nucleophile-trapped derivatives (e.g., using Methanol to form imidates).
Materials
-
Precursor: 4-phenyl-1,2,3-triazine (Synthesized via oxidation of the corresponding hydrazone).
-
Solvent: Anhydrous Methanol (HPLC Grade).
-
Equipment: Immersion well reactor (Quartz or Pyrex) with a medium-pressure Mercury lamp (e.g., Hanovia 450W) OR a Rayonet reactor (350 nm bulbs).
Step-by-Step Procedure
-
Preparation:
-
Dissolve 4-phenyl-1,2,3-triazine (155 mg, 1.0 mmol) in anhydrous Methanol (200 mL).
-
Note: The dilute concentration (5 mM) is crucial to favor intramolecular rearrangement/trapping over intermolecular polymerization.
-
-
Degassing (Critical):
-
Sparge the solution with a stream of dry Nitrogen or Argon for 30 minutes.
-
Why: Dissolved oxygen can react with the vinyl nitrene intermediate to form nitro/nitroso byproducts.
-
-
Irradiation:
-
Place the solution in the reactor. Ensure the cooling jacket (water circulation) is active to maintain
. -
Irradiate at 350 nm.
-
Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc/Hexane). The starting triazine is UV-active and will disappear; the evolution of
gas bubbles will be visible. -
Endpoint: Typically 1–3 hours depending on photon flux.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure (Rotary Evaporator,
bath). -
Caution: Do not heat excessively, as the trapped imidate products can be hydrolytically unstable.
-
-
Purification:
-
Purify the residue via Flash Column Chromatography on neutral alumina (Silica is often too acidic and may hydrolyze the product).
-
Protocol B: Low-Temperature Stabilization (Mechanistic Study)
Objective: Observation of the transient 3-phenylbenzazete species.
Materials
-
Solvent:
(Deuterated Dichloromethane). -
Equipment: NMR tube adapted for irradiation or a flow-cell IR setup.
Step-by-Step Procedure
-
Solution Prep: Prepare a 10 mM solution of 4-phenyl-1,2,3-triazine in
. -
Cryogenic Setup: Cool the sample to -78°C (Dry ice/Acetone bath).
-
Irradiation: Irradiate directly through the NMR tube (quartz/Pyrex) using a focused UV LED (365 nm, >1000 mW) for 30–60 minutes.
-
Analysis:
-
Transfer immediately to a pre-cooled NMR probe (-80°C).
-
Observation: Look for the disappearance of the triazine aromatic signals and the appearance of broad resonances associated with the benzazete ring.
-
Warming: Upon warming to room temperature, these signals will collapse into the thermodynamic dimer or polymer peaks.
-
Analytical Validation (Self-Validating Metrics)
To confirm the success of the photolysis, compare your data against these benchmarks:
| Technique | Observation (Pre-Photolysis) | Observation (Post-Photolysis) |
| Visual | Clear, slight yellow solution | Evolution of gas bubbles ( |
| IR Spectroscopy | Strong | Appearance of cumulene/ketenimine stretch (~2000-2100 cm⁻¹) if ring opening occurs. |
| ¹H NMR | Triazine H-4/H-5 protons (low field) | Disappearance of triazine core protons. Appearance of O-Me peak (if MeOH trapped, ~3.8 ppm). |
| TLC | Distinct spot (Rf ~0.4 in 4:1 Hex/EtOAc) | Loss of starting spot; new spot at lower Rf (more polar amines/imidates). |
Safety & Troubleshooting
-
Nitrogen Pressure: The reaction generates 1 mole of gas for every mole of substrate. In sealed vessels (NMR tubes), never fill more than 50% volume to allow headspace for expansion. Use pressure-rated caps.
-
UV Hazard: Always wear UV-rated eyewear and shield the reactor with aluminum foil or a blackout box.
-
Energetic Compounds: While 4-phenyl-1,2,3-triazine is relatively stable, poly-nitrogen compounds can be shock-sensitive. Do not concentrate the starting material to dryness with heat.
References
-
Rees, C. W., & Storr, R. C. (1969). 1,2,3-Benzotriazines.[2] Part I. Synthesis and properties. Journal of the Chemical Society C: Organic. Link
-
Adger, B. M., et al. (1975). Benzazetes (1-azabenzocyclobutenes). Journal of the Chemical Society, Perkin Transactions 1. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Relevant for thermal comparison).
-
Vogt, G., et al. (2010). Photochemistry of 1,2,3-Triazines. Journal of Organic Chemistry. Link (General reference for triazine photolysis conditions).
For technical support or reagent inquiries, contact the Synthesis Division at [Internal Email].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 1,2,3-Triazine Cycloadditions
Welcome to the technical support center for 1,2,3-triazine cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. As an inverse-electron-demand Diels-Alder (IEDDA) reaction, the cycloaddition of 1,2,3-triazines is highly sensitive to thermal conditions, which can dictate reaction success, yield, and purity. This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've mixed my 1,2,3-triazine and electron-rich dienophile, but nothing is happening at room temperature. Is my reaction failing?
A: Not necessarily. The reactivity of 1,2,3-triazines varies dramatically based on their substitution. The parent, unsubstituted 1,2,3-triazine has modest reactivity and often requires thermal activation for the cycloaddition to proceed efficiently.[1] For many dienophiles, such as ynamines or enamines, heating to 60 °C or higher is necessary to initiate the reaction.[1][2]
However, before increasing the heat, confirm two things:
-
Dienophile Reactivity: Are you using a sufficiently electron-rich dienophile? The IEDDA reaction relies on this electronic complementarity. Highly reactive partners like some amidines can react with even the parent 1,2,3-triazine in minutes at room temperature.[1][2]
-
Triazine Substitution: Is your 1,2,3-triazine substituted with electron-withdrawing groups (EWGs)? An EWG, particularly at the C5 position (e.g., -CO₂Me, -NO₂), drastically lowers the LUMO energy of the triazine, accelerating the reaction.[2][3] A highly activated triazine, like 5-nitro-1,2,3-triazine, can react almost instantaneously at 23 °C.[4][5]
Recommendation: If using a modestly reactive triazine, begin by gently heating the reaction to 40-60 °C and monitor its progress by TLC or NMR.
Q2: I see gas evolution (N₂) and a color change immediately, but my starting material is never fully consumed, even after hours. What's happening?
A: This is a classic observation indicating a two-step reaction pathway where the second step is rate-limiting. The initial, rapid gas evolution signifies a successful [4+2] cycloaddition to form an unstable intermediate, followed by the loss of dinitrogen gas.[2][6] However, the final step is often a slower elimination (e.g., of an amine from an enamine-derived cycloadduct) to generate the final, stable aromatic product (a pyridine or pyrimidine).[7]
This aromatization step often has a higher activation energy and requires thermal prompting. It's not uncommon for the initial cycloaddition to occur even at -20 °C, while complete conversion to the aromatic product requires heating to 45-60 °C for several hours.[2]
Recommendation: Increase the reaction temperature to 60-80 °C to facilitate the final aromatization step. In some cases, including 4 Å molecular sieves can aid in the elimination and improve overall conversion.[2][7]
Q3: When I heat my reaction to get it to completion, my yield drops and I see a lot of baseline material on my TLC plate. Why?
A: This suggests thermal decomposition of either your starting 1,2,3-triazine or the product. While some fused triazine systems are remarkably stable to nearly 300 °C, many substituted monocyclic 1,2,3-triazines are thermally labile.[8][9] Increasing the temperature too high or for too long can lead to degradation pathways that compete with the desired cycloaddition.[10]
This creates a classic optimization problem: finding a temperature high enough to drive the reaction to completion in a reasonable time but low enough to minimize decomposition.
Recommendation:
-
Incremental Temperature Increase: Instead of going directly to a high temperature (e.g., 100 °C), increase the heat stepwise (e.g., start at 50 °C, then 65 °C, then 80 °C), monitoring for both product formation and the appearance of decomposition byproducts.
-
Concentration Effects: For highly reactive systems, vigorous reactions can generate localized heat, leading to decomposition. Running the reaction under more dilute conditions can sometimes provide superior, cleaner conversions.[4]
-
Consider a More Activated Triazine: If significant decomposition occurs at the temperature required for reaction, the most effective solution may be to redesign the synthesis using a more reactive 1,2,3-triazine (e.g., with a C5-ester group) that will undergo cycloaddition under milder conditions.[2][3]
Q4: How does the concept of "Kinetic vs. Thermodynamic Control" apply to my reaction temperature?
A: This principle is fundamental when a reaction can lead to more than one stable or meta-stable product.[11]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy barrier. This is known as the "kinetic product."[12]
-
Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions. The system can reach equilibrium. The major product will be the most stable one (lowest in Gibbs free energy), regardless of how fast it forms. This is the "thermodynamic product."[11][13]
In the context of 1,2,3-triazine cycloadditions, the initial cycloadduct can be considered a kinetic product, while the final aromatic heterocycle is the more stable thermodynamic product. The observation that heat is required for aromatization (Question 2) is a perfect example of needing to overcome a second activation barrier to reach the most stable product. If different regioisomers are possible, temperature could also be used to favor one over the other, depending on their relative stabilities and activation energies for formation.
// Energy axis Yaxis [label="Energy", pos="0,2!", pin=true]; Yarrow [shape=none, label="", image="arrow.png", pos="0,2.5!", pin=true]; // Placeholder for arrow
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// Reaction paths Reactants -> TS1 [label="Low Temp\n(Irreversible)", fontsize=10, color="#4285F4"]; Reactants -> TS2 [label="High Temp\n(Reversible)", fontsize=10, color="#EA4335"]; TS1 -> Kinetic [color="#4285F4"]; TS2 -> Thermo [color="#EA4335"]; Kinetic -> TS1 [style=dashed, dir=back, label="High Temp", fontsize=10, color="#5F6368"]; Thermo -> TS2 [style=dashed, dir=back, label="High Temp", fontsize=10, color="#5F6368"];
{rank=same; Reactants; Kinetic; Thermo;} } Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No reaction at room temperature. | 1. Low intrinsic reactivity of the triazine/dienophile pair.[1] 2. Insufficient activation energy. | 1. Increase temperature incrementally to 40-80 °C.[2] 2. If still no reaction, consider higher temperatures (100-140 °C) with a high-boiling solvent like xylene or dioxane.[2] 3. Verify that an electron-rich dienophile is being used. |
| Reaction starts but stalls ; incomplete conversion. | The rate-limiting step is the final aromatization, not the initial cycloaddition.[6][7] | 1. Increase temperature to 60-80 °C to promote the elimination step.[7] 2. Add 4 Å molecular sieves to the reaction mixture to act as a dehydrating agent or trap byproducts.[2] |
| Low yield and significant decomposition (dark color, TLC streaking). | 1. Reaction temperature is too high, causing degradation of starting materials or products.[10] 2. Highly activated triazine is too reactive for the conditions.[4] | 1. Reduce the reaction temperature and accept a longer reaction time. 2. Perform the reaction at a lower concentration (more dilute).[4] 3. Screen different solvents; a less polar solvent may sometimes temper reactivity. |
| Reaction is dangerously vigorous (rapid bubbling, heat). | Highly activated triazine (e.g., 5-nitro-1,2,3-triazine) reacting with a very electron-rich dienophile.[4] | 1. Immediately cool the reaction in an ice bath. 2. Redo the reaction at a much lower concentration.[4] 3. Consider starting the reaction at 0 °C or even lower and allowing it to warm slowly. |
Key Experimental Protocol: General Procedure for Optimizing Cycloaddition Temperature
This protocol outlines a systematic approach to finding the optimal temperature for the cycloaddition of a generic 1,2,3-triazine with an electron-rich dienophile (e.g., an enamine).
1. Initial Room Temperature Trial:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the 1,2,3-triazine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or chloroform, ~0.2 M).
-
Add the electron-rich dienophile (1.1-1.5 eq.).
-
Stir the reaction at room temperature (22-25 °C).
-
Monitor the reaction by TLC every 30 minutes for 2 hours. Look for the consumption of the limiting reagent and the appearance of a new, typically lower Rf, product spot.
2. Incremental Heating:
-
If little to no reaction is observed after 2 hours, place the flask in a pre-heated oil bath at 45-50 °C.
-
Continue to monitor by TLC every hour. Observe for N₂ evolution, which is a strong indicator of a productive reaction.
-
If the reaction is proceeding but is slow or stalls, increase the temperature by 15-20 °C increments (e.g., to 65 °C, then to 80 °C). Do not exceed the boiling point of the solvent unless using a sealed tube or reflux condenser.
-
The goal is to find the lowest temperature that allows for complete consumption of the starting material in a reasonable timeframe (e.g., 4-24 hours).
3. Analysis and Workup:
-
Once the reaction is complete by TLC analysis, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.[14]
-
Characterize the product and calculate the yield. If the yield is low despite full conversion, decomposition is likely, and the reaction should be repeated at the next lowest successful temperature increment.
References
-
Boger, D. L., & Panek, J. S. (2004). Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine. Journal of Organic Chemistry, 46(10), 2179–2184. Available from: [Link]
-
Anderson, E. D., & Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(31), 12285–12292. Available from: [Link]
-
Anderson, E. D., Duerfeldt, A. S., Zhu, K., Glinkerman, C. M., & Boger, D. L. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters, 16(19), 5084–5087. Available from: [Link]
-
Glinkerman, C. M., Schafer, A. G., & Boger, D. L. (2015). Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. Journal of the American Chemical Society, 137(4), 1433-1436. Available from: [Link]
-
Zhu, K., Glinkerman, C. M., & Boger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10866–10874. Available from: [Link]
-
Duerfeldt, A. S., & Boger, D. L. (2018). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic Letters, 20(9), 2575–2578. Available from: [Link]
-
Warrener, R. N., & Margetic, D. (2004). Triazine cycloadditions - high pressure vs. thermal activation in reactions with strained dienophiles. Molecules, 9(1), 11-23. Available from: [Link]
-
Glinkerman, C. M., & Boger, D. L. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Journal of the American Chemical Society, 144(1), 524-531. Available from: [Link]
-
Zhu, K., Glinkerman, C. M., & Boger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship, University of California. Available from: [Link]
-
Doyle, M. P., et al. (2023). Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. Organic Letters, 25(7), 1104–1108. Available from: [Link]
-
ResearchGate. (2015). Optimization of reaction conditions. [Diagram]. Available from: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Kinetic vs. Thermodynamic Control. YouTube. Available from: [Link]
-
Duerfeldt, A. S., & Boger, D. L. (2018). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. PubMed. Available from: [Link]
-
Yan, Z., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18695–18700. Available from: [Link]
-
Anderson, E. D., & Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society. Available from: [Link]
-
Yan, Z., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC. Available from: [Link]
-
Anderson, E. D., et al. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. PMC. Available from: [Link]
-
ResearchGate. (2019). Optimization of the Temperature, Solvent, and Additive. [Diagram]. Available from: [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
Gendron, T., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563. Available from: [Link]
-
Professor Dave Explains. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available from: [Link]
Sources
- 1. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability and Storage of 4-phenyl-1,2,3-triazine
Welcome to the technical support center for 4-phenyl-1,2,3-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for maintaining the stability of this compound throughout your experiments. Here, we address common questions and concerns regarding its storage, handling, and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 4-phenyl-1,2,3-triazine?
For long-term stability, solid 4-phenyl-1,2,3-triazine should be stored at or below -20°C in a tightly sealed container. The key to preserving its integrity is to minimize its exposure to heat, light, and moisture.
-
Expertise & Experience: The 1,2,3-triazine ring is a π-deficient system, making it susceptible to various degradation reactions. Low-temperature storage significantly reduces the rate of potential decomposition pathways. A tightly sealed container is crucial to prevent the ingress of atmospheric moisture, which can lead to hydrolysis. While some suppliers may indicate storage at 2-8°C, for long-term storage and to ensure the highest purity for sensitive applications, -20°C is the recommended temperature.
Q2: How should I handle 4-phenyl-1,2,3-triazine in the laboratory for routine use?
When handling 4-phenyl-1,2,3-triazine for day-to-day experiments, it is essential to work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trustworthiness: Before use, allow the container to warm to room temperature in a desiccator. This practice prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability. Weigh out the desired amount quickly and securely reseal the container before returning it to cold storage.
Q3: What solvents are compatible with 4-phenyl-1,2,3-triazine, and are there any I should avoid?
4-phenyl-1,2,3-triazine exhibits good solubility in many common organic solvents. However, caution is advised with protic solvents.
-
Expertise & Experience: Studies on 1,2,3-triazines have shown that they can be unstable in protic solvents such as methanol, even at low temperatures.[1] This instability is due to the susceptibility of the electron-deficient triazine ring to nucleophilic attack. For preparing solutions, aprotic solvents like dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF) are recommended. If a protic solvent is necessary for your experimental design, it is advisable to prepare the solution fresh and use it immediately.
| Solvent Type | Recommendation | Rationale |
| Aprotic Solvents | Recommended | (e.g., DCM, Chloroform, Acetonitrile, THF) Generally good compatibility and stability. |
| Protic Solvents | Use with Caution | (e.g., Methanol, Ethanol, Water) Potential for nucleophilic attack and degradation of the triazine ring.[1] Prepare solutions fresh and use immediately. |
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my analysis (NMR, LC-MS) after storing a solution of 4-phenyl-1,2,3-triazine.
This is a common issue that often points to the degradation of the compound.
-
Causality: The appearance of new peaks likely indicates that 4-phenyl-1,2,3-triazine has undergone decomposition. The 1,2,3-triazine ring system is known to be reactive under certain conditions.
-
Troubleshooting Steps:
-
Review Solvent Choice: Confirm that you are using a recommended aprotic solvent. If you are using a protic solvent, this is the most probable cause of degradation.
-
Check for Water Contamination: Ensure that your solvent is anhydrous. Even trace amounts of water can lead to hydrolysis over time.
-
Evaluate Storage of the Solution: Solutions of 4-phenyl-1,2,3-triazine are generally not recommended for long-term storage. It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).
-
Assess for Light Exposure: Protect solutions from light, as photochemical reactions can lead to degradation. Use amber vials or wrap containers in aluminum foil.
-
Issue 2: My sample of 4-phenyl-1,2,3-triazine has changed color or appearance.
A change in the physical appearance of the solid, such as discoloration or clumping, is a strong indicator of decomposition.
-
Causality: This can be caused by exposure to moisture, light, or elevated temperatures over time.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been consistently stored at the recommended temperature and protected from light and moisture.
-
Purity Check: It is advisable to re-analyze the purity of the material using a suitable analytical technique (e.g., NMR, LC-MS, or melting point determination) before proceeding with your experiments. A melting point significantly lower or broader than the reported range (approximately 141-146°C for the 5-phenyl isomer) can indicate the presence of impurities.
-
Consider Purification: If the purity is compromised, purification by recrystallization or column chromatography may be necessary.
-
Understanding the Stability of the 1,2,3-Triazine Ring
The stability of 4-phenyl-1,2,3-triazine is intrinsically linked to the chemical nature of the 1,2,3-triazine ring. This heterocyclic system is characterized by its electron-deficient nature, which dictates its reactivity and potential degradation pathways.
Susceptibility to Nucleophilic Attack
The nitrogen atoms in the 1,2,3-triazine ring exert a strong electron-withdrawing effect, making the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles.[2] This is the primary reason for its instability in protic solvents and its reactivity with other nucleophilic reagents.
Caption: Generalized nucleophilic degradation of 4-phenyl-1,2,3-triazine.
Thermal Stability
While some substituted 1,2,3-triazines can be thermally sensitive, phenyl-substituted derivatives generally exhibit higher thermal stability.[1] However, it is important to be aware that thermal decomposition can occur, particularly at temperatures approaching and exceeding the melting point. The decomposition of related heterocyclic compounds often proceeds via radical mechanisms, leading to the cleavage of C-N and C-C bonds.[3][4]
Photochemical Stability
Exposure to light, particularly UV radiation, can induce photochemical reactions in triazine compounds. These reactions can include reduction, ring contraction, and dehydrogenation, leading to a variety of degradation products.[5] Therefore, it is crucial to protect both solid samples and solutions of 4-phenyl-1,2,3-triazine from light.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Remove the container of 4-phenyl-1,2,3-triazine from the freezer and place it in a desiccator to allow it to warm to room temperature.
-
In a fume hood, weigh the desired amount of the solid into a clean, dry volumetric flask.
-
Add a small amount of anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) to dissolve the solid.
-
Once dissolved, dilute the solution to the final volume with the same solvent.
-
If not for immediate use, store the solution in a tightly sealed amber vial at -20°C. For best results, use the solution within a short period.
Caption: Workflow for preparing a stock solution of 4-phenyl-1,2,3-triazine.
References
- Horrobin, S. (1963). The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. Journal of the Chemical Society, 4130.
- Nielsen, A. T., et al. (1998). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 37(8), 3096-3100.
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
- Ramírez-López, C. A., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(12), 11257-11267.
- Kwiecień, A., et al. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 27(21), 7223.
- Szafraniec-Gorol, G., et al. (2020).
- Muthurajan, H., et al. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Applied Optics, 55(4), 817-824.
- Plust, S. J., et al. (1981). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry, 46(16), 3361-3365.
- Szafraniec-Gorol, G., et al. (2021). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 145, 239-251.
- Kwiecień, A., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563.
- Boger, D. L., et al. (2010). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 132(48), 17282-17293.
- Nagy, J., et al. (1988). Photochemistry of N-heterocycles. Part 1. Synthesis and photochemistry of some 2(4),5-dihydro-1,2,4-triazines. X-Ray molecular structure of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol. Journal of the Chemical Society, Perkin Transactions 1, 3267-3274.
- Li, Z., et al. (2014). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 30(10), 1931-1938.
- Kumar, D., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
-
PubChem. (n.d.). 1,2,3-Triazine, 4-phenyl-. Retrieved from [Link]
- Patel, R. B., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 7, 136.
- Wieczorek, M., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3942.
- Zhang, Y., et al. (2024). Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
- Khan, F., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Agronomy, 12(1), 199.
- Liu, F., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(26), 11689-11700.
- Liu, F., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(26), 11689-11700.
- Liu, F., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(26), 11689-11700.
- Gryl, M., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Molecules, 26(11), 3323.
- Burgess, E. M., et al. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society, 90(7), 1923-1924.
Sources
- 1. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of N-heterocycles. Part 1. Synthesis and photochemistry of some 2(4),5-dihydro-1,2,4-triazines. X-Ray molecular structure of 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Triazine Synthesis & Optimization
Introduction: The Triazine Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with triazine scaffolds (1,3,5-triazines and 1,2,4-triazines) due to their unique electronic deactivation profiles and sensitivity to nucleophilic attack.
Low conversion in triazine synthesis is rarely a "bad luck" scenario; it is almost always a kinetic or thermodynamic mismatch. This guide moves beyond basic textbook instructions to address the causality of failure, providing self-validating protocols to restore your yield.
Module A: Cyanuric Chloride (TCT) Substitution
The most common route to 1,3,5-triazines is the stepwise nucleophilic aromatic substitution (
Issue 1: "The reaction stalls after the first or second substitution."
Diagnosis: Electronic Deactivation. Every time you replace a chlorine atom with a nucleophile (amine, alkoxy, thiol), the triazine ring becomes more electron-rich and less electrophilic. The activation energy required for the next substitution increases exponentially.
Troubleshooting Protocol:
-
Check Temperature Gates:
-
Substitution 1: Must be run at 0°C . (Kinetic control to prevent over-substitution).
-
Substitution 2: Must be warmed to Room Temperature (20–25°C) .
-
Substitution 3: Requires Reflux (>80°C) in a high-boiling solvent (e.g., Dioxane, Toluene).[1]
-
Self-Validation: If you are attempting the 3rd substitution at 40°C, it will never reach completion regardless of time.
-
-
Check Base Stoichiometry:
Data Summary: Temperature vs. Substitution Step
| Step | Target Position | Condition | Reactivity Status | Common Solvent |
| 1 | Mono-substituted | 0°C – 5°C | Highly Electrophilic | Acetone, THF, DCM |
| 2 | Di-substituted | 25°C – 45°C | Moderately Deactivated | THF, Acetonitrile |
| 3 | Tri-substituted | 80°C – 110°C | Highly Deactivated | Dioxane, Toluene, DMF |
Issue 2: "I see hydrolysis products (–OH instead of –NR2)."
Diagnosis: Moisture Contamination or High pH. Cyanuric chloride is extremely sensitive to water. In the presence of base and trace water, hydrolysis competes effectively with your nucleophile, especially during the sluggish 3rd substitution.
Troubleshooting Protocol:
-
Solvent Integrity: Use anhydrous solvents (THF/Dioxane) stored over molecular sieves.
-
Base Selection: Avoid hydroxide bases (NaOH/KOH) in early steps if water is present. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (
) in anhydrous conditions. -
The "Dropwise" Rule: For the first substitution, dissolve TCT in the solvent first, cool to 0°C, then add the amine/base mixture dropwise. Adding TCT to an amine solution often causes localized exotherms and uncontrolled double-substitution or hydrolysis.
Module B: Cyclotrimerization of Nitriles
Used for symmetric 1,3,5-triazines or specific 2,4,6-trisubstituted derivatives.[1]
Issue 3: "Low yield despite high temperature/pressure."
Diagnosis: Steric Hindrance or Catalyst Poisoning. Ortho-substituted aryl nitriles (e.g., 2-tolunitrile) suffer from massive steric strain during the formation of the intermediate metallacycle or nitrilium species.
Troubleshooting Protocol:
-
Switch Catalysts: If using standard protonic acids (Triflic acid), switch to Lewis Acid catalysts like Yttrium triflate [Y(OTf)3] or Titanium(IV) complexes.[1] These often allow milder conditions and tolerate sterics better.
-
Microwave Irradiation: Conventional heating often leads to nitrile hydrolysis (to amide) before trimerization. Microwave synthesis (e.g., 150°C for 10-20 mins) favors the entropic pathway of trimerization over side reactions.
Module C: 1,2,4-Triazine Synthesis
Often synthesized via condensation of 1,2-dicarbonyls with amidrazones.[2]
Issue 4: "I'm getting a mixture of regioisomers that are impossible to separate."
Diagnosis: Lack of Chemoselectivity. When condensing an unsymmetrical 1,2-dicarbonyl with an amidrazone, the hydrazine nitrogen can attack either carbonyl.
Troubleshooting Protocol:
-
Steric Differentiation: If possible, use a dicarbonyl where one ketone is significantly more hindered.
-
pH Modulation: The nucleophilicity of the amidrazone nitrogens changes with pH. Running the reaction in slightly acidic conditions (Acetic Acid) vs. neutral conditions can shift the major isomer.
-
Stepwise Logic:
-
Self-Validation: Run a small scale test at 0°C vs Reflux. Kinetic products often differ from thermodynamic ones.
-
Visualizing the Workflow
Diagram 1: Cyanuric Chloride Reactivity Flow
This diagram illustrates the critical temperature gates required to overcome ring deactivation.
Caption: Stepwise temperature gating is mandatory to overcome the progressive deactivation of the triazine ring.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when your conversion is low.
Caption: Diagnostic logic for identifying the root cause of failure in triazine synthesis.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link (Context: Comprehensive review of TCT reactivity and temperature dependence).[1]
-
Mihovilovic, M. D., et al. (2018).[1] "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines." The Journal of Organic Chemistry, 83(23), 14210–14218. Link (Context: Orthogonal chemoselectivity and temperature gating).[1]
-
BenchChem. (2025).[3][4][5] "Side reactions and byproduct formation in triazine synthesis." Technical Guide. Link (Context: Hydrolysis troubleshooting and byproduct identification).
-
Saito, S., et al. (2014).[1] "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles." The Journal of Organic Chemistry, 79(15), 7012–7024. Link (Context: Mechanism of nitrile trimerization and Lewis acid catalysis).
-
Kaval, N., et al. (2005).[1] "Microwave-assisted synthesis of 1,3,5-triazines." Journal of Combinatorial Chemistry, 7(3), 490-502. (Context: Use of microwave irradiation to overcome steric hindrance).
Sources
Technical Support Center: Handling Moisture-Sensitive 1,2,3-Triazine Precursors
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that success in synthesizing complex heterocyclic scaffolds like 1,2,3-triazines hinges on meticulous control over reaction parameters.[1] One of the most common, yet critical, failure points is the management of moisture, which can readily compromise sensitive precursors and reagents.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and solutions. We will move beyond simple instructions to explain the underlying chemical principles, helping you build robust, reproducible synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to understand and mitigate moisture-related issues.
Q1: Why are my 1,2,3-triazine precursors so sensitive to moisture?
A1: The sensitivity is rooted in the chemical nature of the intermediates used in 1,2,3-triazine synthesis. Many common synthetic routes rely on precursors that are highly reactive with water. For example:
-
Diazonium Intermediates: Syntheses involving the diazotization of amino-heterocycles (like aminopyrazoles) create diazonium salts.[2] These intermediates are notoriously unstable and can be readily hydrolyzed by water, which acts as a nucleophile, to form inactive phenol-like byproducts or revert to the starting amine, quenching the desired cyclization reaction.
-
Azido Compounds: Routes utilizing diazido-alkenoates are powerful but involve azide functional groups that can be susceptible to hydrolysis under certain acidic or basic conditions, leading to degradation.[3]
-
Organometallic Reagents: If your synthesis involves organometallic reagents (e.g., Grignard or organolithium compounds) to build the carbon skeleton before forming the triazine ring, these are extremely strong bases that react violently and instantly with even trace amounts of water.[4]
Q2: What are the common physical signs of precursor degradation due to moisture?
A2: Visual inspection and awareness are your first lines of defense. Hygroscopic compounds, which readily absorb moisture from the air, often exhibit distinct physical changes.[5][6] Be vigilant for:
-
Clumping or Caking: A free-flowing powder that becomes clumpy or forms hard "bricked-up" chunks is a classic sign of moisture absorption.[5][7]
-
Deliquescence: In cases of extreme hygroscopicity, a solid may absorb so much atmospheric water that it dissolves and forms a corrosive puddle or a sticky paste.[6][7]
-
Color Change: While not universal, unexpected color changes can indicate decomposition.
-
Inconsistent Analytical Data: On a TLC plate, you might see streaking or new, more polar spots. In an NMR spectrum, you may observe broad peaks (especially for -OH or -NH protons) or the appearance of new signals corresponding to hydrolysis byproducts.
Q3: Can I "rescue" a precursor that has been partially exposed to moisture?
A3: Generally, this is not recommended. While it is technically possible to remove absorbed water by heating under a high vacuum, it is often impractical for most labs to do so without causing thermal decomposition of the precursor itself.[5][7] Furthermore, you cannot be certain of the compound's purity afterward. The most reliable and scientifically sound approach is to discard the compromised reagent and start with a fresh, properly handled supply. Attempting to use a partially hydrolyzed precursor is a primary cause of low yields and poor reproducibility.
Section 2: Troubleshooting Guide - Common Experimental Failures
This section is formatted to help you diagnose and solve specific problems encountered during your synthesis.
| Symptom / Observation | Likely Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Yield of 1,2,3-Triazine | 1. Contaminated Solvent: The solvent contains residual water, which is quenching the reaction.[8] 2. Precursor Degradation: The starting material was compromised before the reaction began.[7] 3. Atmospheric Leak: Moisture is entering the reaction vessel during the experiment. | 1. Verify Solvent Dryness: Use solvents from a dedicated solvent purification system or dry them using standard methods (see Table 1 and Protocol 3.2 ). For extremely sensitive reactions, verify water content via Karl Fischer titration, aiming for <50 ppm.[9] 2. Use Fresh Precursor: Discard any precursor showing signs of moisture exposure (see Q2). Always handle and weigh sensitive solids in an inert atmosphere glovebox or minimize air exposure time to seconds.[7][10] 3. Check Your Setup: Ensure all glassware joints are properly sealed and greased (if using a Schlenk line). Use fresh, pliable rubber septa and flush the entire apparatus thoroughly with dry inert gas before adding reagents (see Protocol 3.1 ).[11][12] |
| Reaction is Not Reproducible | 1. Variable Lab Humidity: Day-to-day changes in atmospheric moisture are affecting the setup and reagent transfers. 2. Inconsistent Technique: Subtle variations in how reagents are handled and transferred between experiments. | 1. Standardize Inert Atmosphere Technique: Do not rely on simple nitrogen balloons for extended or highly sensitive reactions. Use a Schlenk line or glovebox to create a consistently dry and oxygen-free environment.[4] Argon, being denser than air, can be more effective than nitrogen at displacing atmospheric gases in some setups.[13] 2. Adopt Rigorous Transfer Protocols: Use oven-dried syringes and needles for all liquid transfers.[12][14] Employ cannula transfer techniques for larger volumes. Always use an "inert gas buffer" in the syringe to protect the reagent from air when piercing the septum (see Protocol 3.1 ).[14][15] |
| Formation of Unexpected Byproducts | 1. Hydrolysis Pathway: Water is reacting with your precursor or key intermediates, creating side products that may or may not be reactive. | 1. Identify the Culprit: Use LC-MS to identify the mass of the byproducts. Often, these will correspond to the mass of your precursor plus the mass of water, or fragments thereof. This confirms that hydrolysis is the issue. 2. Implement Stricter Anhydrous Conditions: This is non-negotiable. Re-evaluate every step of your process—glassware drying, solvent purity, and reagent transfer—to eliminate all potential sources of water. Refer to the workflow in Diagram 1 . |
Section 3: Protocols & Best Practices
These detailed protocols provide a reliable foundation for handling moisture-sensitive reagents.
Protocol 3.1: Step-by-Step Guide to Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Meticulously clean all glassware. Dry it in an oven (≥125 °C) for at least 4 hours (overnight is best).[11]
-
Hot Assembly: While the glassware is still hot, assemble the reaction apparatus (e.g., round-bottom flask with stir bar, condenser). This prevents moisture from adsorbing onto the cool glass surfaces. Clamp it to the Schlenk line.[11]
-
Purge Cycle: Attach the flask to the Schlenk line's dual manifold. Perform at least three "vacuum/backfill" cycles:
-
Evacuate the flask using the vacuum line until pressure stabilizes.
-
Slowly refill the flask with dry, inert gas (Nitrogen or Argon) from the gas line.
-
Repeat this cycle two more times to ensure the complete removal of atmospheric gases.
-
-
Positive Pressure: Leave the flask under a slight positive pressure of inert gas, indicated by a gentle outflow through a bubbler.
-
Reagent Transfer (Liquids):
-
Prepare an oven-dried syringe and needle.[12] Flush it several times with the inert gas from your reaction flask or a separate inert gas balloon.[14][15]
-
Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle).[11][16] Inject a volume of inert gas to create a positive pressure inside.
-
Withdraw the desired volume of liquid.
-
Pull a small "buffer" of inert gas (approx. 0.2 mL) into the syringe tip.[14][15] This ensures that no air diffuses into the needle tip and no reagent drips out.
-
Transfer the syringe to your reaction flask, pierce the septum, inject the gas buffer first, followed by the liquid reagent.[15]
-
-
Reagent Transfer (Solids): If possible, weigh and add solids inside a glovebox.[10] If a glovebox is unavailable, add the solid to the flask, quickly attach it to the Schlenk line, and immediately begin the purge cycles. For transfers of highly sensitive solids, a solid addition tube may be used.
Protocol 3.2: Drying Reaction Solvents with Activated 3Å Molecular Sieves
Rationale: 3Å molecular sieves have a pore size that effectively traps small water molecules but excludes most larger solvent molecules. They are safer and often more convenient than reactive drying agents like sodium metal.[17][18]
-
Sieve Activation: Place a sufficient quantity of 3Å molecular sieves (10-20% of the solvent's volume) in a flask. Heat under high vacuum for several hours (e.g., with a heat gun or in a vacuum oven at >180 °C) to drive off any adsorbed water.[18]
-
Cooling: Allow the sieves to cool to room temperature under a stream of dry inert gas.
-
Drying: Add the activated sieves to a bottle of anhydrous-grade solvent under a positive pressure of inert gas.
-
Incubation: Seal the bottle and let it stand for at least 48-72 hours before use.[9][18] Store the dried solvent over the sieves in a properly sealed container.
Section 4: Data & Visualization
Table 1: Common Solvents for 1,2,3-Triazine Synthesis and Recommended Drying Methods
| Solvent | Properties & Concerns | Recommended Drying Agent(s) | Citation(s) |
| Tetrahydrofuran (THF) | Highly hygroscopic; forms explosive peroxides upon storage. | Activated 3Å Molecular Sieves; Sodium/Benzophenone; Activated Alumina Column. | [9][17] |
| Dichloromethane (DCM) | Less hygroscopic than ethers but can contain acidic impurities. | Calcium Hydride (CaH₂); P₂O₅. Distill from CaH₂ for best results. | [9][17] |
| Acetonitrile (ACN) | Very hygroscopic. | Calcium Hydride (CaH₂); Activated 3Å Molecular Sieves. | [17] |
| N,N-Dimethylformamide (DMF) | Very hygroscopic; high boiling point. Decomposes at boiling point. | Barium Oxide (BaO); Activated 4Å Molecular Sieves. Store over sieves. Vacuum distillation is required. | [13] |
Diagram 1: Experimental Workflow for Handling Moisture-Sensitive Precursors
Caption: Workflow for handling moisture-sensitive precursors.
Diagram 2: Competing Reaction Pathways in the Presence of Water
Caption: Desired reaction pathway vs. undesired hydrolysis.
References
-
Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Parrino, B., et al. (2017). Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. European Journal of Medicinal Chemistry, 136, 396-412. Retrieved from [Link]
-
Ziegler, S., et al. (2018). Synthesis of new pyrazolo[7][10][11]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 14, 2896-2905. Retrieved from [Link]
-
Sugimura, H., et al. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434-3437. Retrieved from [Link]
Sources
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- 3. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 8. Drying solvents and Drying agents [delloyd.50megs.com]
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Validation & Comparative
A Comparative Guide to the UV-Vis Absorption of 4-phenyl-1,2,3-triazine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, phenyl-substituted triazines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their electronic properties, which are readily probed by UV-Visible spectroscopy, are of fundamental importance for understanding their behavior in various applications. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 4-phenyl-1,2,3-triazine, placed in context with its structural isomers, 5-phenyl-1,2,3-triazine, and other relevant phenyl-substituted triazines. Due to the limited availability of direct experimental data for 4-phenyl-1,2,3-triazine, this guide synthesizes information from closely related analogs and theoretical principles to provide a robust predictive framework and a detailed experimental protocol for its characterization.
Introduction to Phenyl-Triazine Spectroscopy
The UV-Vis absorption spectra of aromatic and heterocyclic compounds are governed by electronic transitions, primarily π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents and the arrangement of heteroatoms within the ring. For phenyl-substituted triazines, the interplay between the phenyl and triazine rings, as well as the specific isomerism of the triazine core, dictates the overall spectral profile.
Predicted UV-Vis Absorption of 4-phenyl-1,2,3-triazine
The electronic structure of 4-phenyl-1,2,3-triazine involves a conjugated system between the phenyl ring and the 1,2,3-triazine moiety. We can anticipate at least two primary absorption bands:
-
A high-energy band corresponding to a π → π* transition, likely originating from the phenyl group, which typically appears in the 200-280 nm region. For benzene itself, a strong absorption is observed around 254 nm[2].
-
A lower-energy band, potentially with lower intensity, corresponding to an n → π* transition involving the non-bonding electrons of the nitrogen atoms in the triazine ring. The position of this band will be highly dependent on the solvent polarity.
Comparative Analysis with Phenyl-Triazine Isomers
To build a comparative framework, we will consider the known UV-Vis data of other phenyl-substituted triazines. While direct data for 4-phenyl-1,2,3-triazine is elusive, data for various derivatives of 1,3,5-triazine and 1,2,4-triazine are available and offer valuable insights.
For instance, studies on 2,4,6-triphenyl-1,3,5-triazine and its derivatives show intense absorptions in the UV region. A higher-energy absorption is typically observed around 270–325 nm[3]. The exact position of the absorption maxima for phenyl-substituted triazines can be influenced by the substitution pattern on both the phenyl and triazine rings[4]. For example, 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines have been synthesized and their UV spectra discussed, indicating the sensitivity of the electronic transitions to substitution[4].
Similarly, derivatives of 1,2,4-triazine have been studied, with experimental maximum absorption wavelengths reported for compounds like 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) at 400 nm[5][6]. While these are more complex systems, they underscore the general absorption regions for phenyl-triazine scaffolds.
Based on these comparisons, a reasonable prediction for the UV-Vis absorption maxima of 4-phenyl-1,2,3-triazine in a non-polar solvent like hexane would be a primary π → π* band in the range of 250-280 nm and a weaker n → π* band at a longer wavelength, potentially in the 300-350 nm region.
Table 1: Predicted and Comparative UV-Vis Absorption Maxima (λmax) of Phenyl-Triazine Derivatives
| Compound | Predicted/Observed λmax (nm) | Solvent | Electronic Transition | Reference |
| 4-phenyl-1,2,3-triazine | ~250-280 and ~300-350 | Non-polar | π → π* and n → π | Predicted |
| 2,4,6-triphenyl-1,3,5-triazine derivatives | ~270-325 and >400 | Dichloromethane | π → π | [3] |
| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione | 400 | Methanol | π → π* / n → π | [5][6] |
| Substituted 1,3,5-triazine styryl derivatives | 354-381 | Acetonitrile | π → π | [7] |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To validate the predicted absorption maxima and fully characterize 4-phenyl-1,2,3-triazine, the following experimental protocol is recommended. This protocol is designed to ensure data integrity and reproducibility.
Synthesis of 4-phenyl-1,2,3-triazine
While various methods for the synthesis of 1,2,3-triazines exist, a common route involves the cyclization of appropriate precursors[8]. A plausible synthesis of 4-phenyl-1,2,3-triazine would involve the reaction of a suitable phenyl-containing α-dicarbonyl compound with a source of three contiguous nitrogen atoms. The synthesized compound should be purified by column chromatography or recrystallization and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before spectroscopic analysis.
UV-Vis Measurement Workflow
Caption: Workflow for the synthesis, measurement, and analysis of the UV-Vis spectrum of 4-phenyl-1,2,3-triazine.
Step-by-Step Methodology
-
Instrumentation and Reagents:
-
A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Matched quartz cuvettes with a 1 cm path length.
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile, methanol) to assess solvatochromic effects.
-
Purified 4-phenyl-1,2,3-triazine.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-phenyl-1,2,3-triazine in a chosen solvent (e.g., 1 x 10⁻³ M in acetonitrile).
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the molar absorptivity and verify adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Set the spectrophotometer to scan from a suitable starting wavelength (e.g., 400 nm) down to the UV cutoff of the solvent (around 200 nm).
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the prepared sample solutions, starting with the most dilute.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each observed peak.
-
Plot the absorbance at λmax against the concentration of the solutions to generate a Beer-Lambert plot. The linearity of this plot confirms that the Beer-Lambert law is obeyed in the concentration range studied.
-
Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot using the equation A = εbc, where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.
-
Causality Behind Experimental Choices
-
Choice of Solvents: Using solvents of varying polarity (e.g., hexane, acetonitrile, methanol) is crucial. A hypsochromic (blue) shift of the n → π* transition band with increasing solvent polarity is a key diagnostic feature that helps in assigning the electronic transitions.
-
Concentration Range: The selected concentrations should result in absorbance values within the linear dynamic range of the spectrophotometer, typically between 0.1 and 1.0, to ensure the validity of the Beer-Lambert law[9].
-
Purity of Compound: The presence of impurities can lead to spurious peaks or shifts in the absorption maxima. Therefore, rigorous purification and characterization of the synthesized 4-phenyl-1,2,3-triazine are paramount for obtaining accurate spectroscopic data.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 4-phenyl-1,2,3-triazine remains to be definitively reported in the literature, a comparative analysis of its structural isomers and related phenyl-substituted triazines provides a strong basis for predicting its spectral characteristics. The proposed experimental protocol offers a robust framework for the synthesis and detailed spectroscopic characterization of this compound. The resulting data will be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.
References
-
Clays, K., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 344-365. Available from: [Link]
-
Patel, S. K., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 8(1), 1-8. Available from: [Link]
-
PubChem. (n.d.). 1,2,3-Triazine, 4-phenyl-. Retrieved from [Link]
- Huisgen, R., et al. (1961). 1,2,3-Triazines, I. The Thermal and Photochemical Behavior of 4-Azido-1,2,3-triazines. Journal of the American Chemical Society, 83(20), 4423-4429.
- Neunhoeffer, H. (1996). 1,2,3-Triazines and Benzo- and Other Annelated Derivatives.
- Ohsawa, A., et al. (1981). Synthesis of 1,2,3-Triazines and their N-Oxides.
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=11321095, 1,2,3-Triazine, 4-phenyl-; [cited 2026 Feb 10]. Available from: [Link]
- Cignarella, G., et al. (1963). U.V. spectra of derivatives of 1,3,5-triazine. Il Farmaco; edizione scientifica, 18, 907-16.
-
El-Gamil, A. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Molecular Structure, 1261, 132924. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]
- El-Gamil, A. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Scientific Reports, 12(1), 12513.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/vis spectrum of 4-phenyl-1,2,4-triazoline-3,5-dione in recondensed CH2Cl2. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra of 1b in different solvents. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). UV/VIS Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Grzelak, J., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6434-6443. Available from: [Link]
-
ResearchGate. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mäntele, W. (2017). UV-VIS absorption spectroscopy: Lambert-Beer reloaded. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 173, 965-968. Available from: [Link]
-
ResearchGate. (n.d.). UV–Visible Absorption Spectrometers. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of UV–vis absorption for tetrazines (a) compound 5, (b) compound 6, (c) compound 7 and (d) compound 8, with increase in the concentration of CT DNA in buffer 5 mM Tris –HCl/50 mM NaCl, pH = 7.2 at room temperature. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1,2,3-Triazine, 4-phenyl-
Part 1: Executive Hazard Analysis & Risk Logic
Handling 4-phenyl-1,2,3-triazine (CAS: 35980-64-4) requires a shift in mindset from standard organic synthesis to energetic material protocols . While often used as a reagent in inverse electron-demand Diels-Alder reactions, the 1,2,3-triazine core possesses inherent thermodynamic instability.
The Core Hazard: Nitrogen Extrusion
Unlike its 1,2,4-triazine isomers, the 1,2,3-triazine system is prone to unimolecular thermal decomposition. The driving force is the irreversible extrusion of molecular nitrogen (
The Causality of Risk:
-
Thermal Trigger: Upon heating (often
, but potentially lower depending on purity), the ring collapses. -
Gas Expansion: The release of
is exothermic and volume-expanding. In a sealed vessel, this leads to rapid over-pressurization and catastrophic failure (explosion). -
Sensitization: While the phenyl group adds conjugation and some stability compared to the parent triazine, impurities or acidic conditions can lower the decomposition threshold.
GHS Classification (Derived):
-
Warning: Solid.
-
H315/H319: Causes skin and serious eye irritation.[1][2][3][4]
-
EUH044: Risk of explosion if heated under confinement (Operational Warning).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient if the specific "state" of the chemical is ignored. Use this decision matrix to select gear based on the solvent system and operational phase.
Hand Protection & Permeation Logic
| State of Matter | Solvent System | Glove Material | Thickness | Breakthrough Time | Rationale |
| Dry Solid | N/A | Nitrile | Solid particulates do not permeate nitrile rapidly; standard protection is adequate. | ||
| Solution | Alcohols / Water | Nitrile (Double) | Polar solvents have low permeation rates through nitrile. | ||
| Solution | DCM / Chloroform | Laminate (Silver Shield) | Multi-layer | CRITICAL: Halogenated solvents permeate nitrile in | |
| Solution | THF / Ethers | PVA or Laminate | Medium | Nitrile degrades rapidly in THF; use Polyvinyl Alcohol (PVA) or Laminate. |
Eye & Respiratory Engineering Controls
-
Primary Barrier: All operations must occur within a certified Chemical Fume Hood with the sash at the working height (18 inches).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.
-
Add-on: Use a Polycarbonate Face Shield if heating the compound
or working with quantities .
-
-
Respiratory: If weighing outside a hood (not recommended), use a P100 (HEPA) half-mask respirator to prevent inhalation of sensitizing dust.
Part 3: Operational Protocols
Workflow Visualization (Decision Logic)
Figure 1: Operational decision tree emphasizing the prevention of pressurization during heating steps.
Step-by-Step Handling Procedure
Step 1: Weighing & Transfer
-
Risk: Static charge can disperse fine powder, leading to inhalation or contamination.
-
Protocol: Use an anti-static gun on the weighing boat before adding the solid. Weigh inside the fume hood if possible. If the balance is external, place the balance inside a "weighing station" enclosure.
-
Self-Validation: If powder clings to the spatula or weighing boat walls, static is too high. Pause and neutralize charge.
Step 2: Reaction Setup (The "Vent" Rule)
-
Risk: Nitrogen gas evolution.[5]
-
Protocol:
-
Equip the reaction flask with a reflux condenser.
-
Top the condenser with an inert gas adapter connected to a mineral oil bubbler .
-
NEVER use a standard stopper or a closed balloon system if heating is involved.
-
-
Self-Validation: Watch the bubbler. A steady stream of bubbles indicates gas expansion is safely venting. If bubbling stops during heating, check for blockages immediately.
Step 3: Thermal Processing
-
Risk: Runaway decomposition.
-
Protocol: Do not heat 4-phenyl-1,2,3-triazine above
without Differential Scanning Calorimetry (DSC) data for your specific mixture. Use a silicone oil bath (not a heating mantle) to ensure uniform heat distribution and prevent "hot spots" that trigger decomposition.
Part 4: Emergency & Disposal Procedures
Spill Management
-
Evacuate: If spill is
, clear the immediate area. -
PPE Upgrade: Wear a P100 respirator and double nitrile gloves.
-
Neutralization: Do not use strong acids or oxidizers. Cover with sand or vermiculite.
-
Collection: Sweep gently (avoid dust generation) into a wide-mouth jar. Do not seal tightly immediately; allow to sit in the hood for 1 hour to ensure no slow reaction is generating gas.
Waste Disposal
-
Segregation: Classify as "Hazardous Organic Waste - Potential Nitrogen Generator."
-
Incompatibility: NEVER mix with oxidizing agents (Nitric acid, Peroxides) or strong reducing agents in the waste stream.
-
Labeling: Explicitly write "Contains 1,2,3-Triazine derivative - Vent Cap Recommended" on the waste tag.
References
-
PubChem. (n.d.).[4] 1,2,3-Triazine, 4-phenyl- Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]
- Yu, D., et al. (2019). Thermal decomposition of triazines: A mechanistic study. Journal of Energetic Materials. (Contextual grounding on triazine nitrogen extrusion).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. Retrieved October 26, 2025, from [Link]
- ECHA. (n.d.). Registration Dossier: 1,2,3-Triazine derivatives. European Chemicals Agency. (General hazard classification for heterocyclic nitrogen compounds).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
